(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-(2,5-difluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWCQOVADZHFIJ-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218935-60-4 | |
| Record name | Pyrrolidine, 2-(2,5-difluorophenyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218935-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218935604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(2,5-difluorophenyl)pyrrolidine HCl salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2KXX5U2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride
CAS Number: 1218935-60-4 Primary Application: Critical Pharmacophore for TRK Inhibitors (e.g., Larotrectinib)
Executive Summary
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a high-value chiral building block primarily utilized in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class tropomyosin receptor kinase (TRK) inhibitor. Its structural significance lies in the rigid pyrrolidine scaffold which positions the 2,5-difluorophenyl moiety to occupy a specific hydrophobic pocket within the ATP-binding site of the TRK kinase domain.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, industrial synthesis pathways, quality control parameters, and safety protocols. It is designed for medicinal chemists and process engineers requiring actionable data for drug development workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The hydrochloride salt form is preferred for handling due to its enhanced stability and crystallinity compared to the hygroscopic free base.
Table 1: Core Technical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number (HCl salt) | 1218935-60-4 |
| CAS Number (Free Base) | 1218935-59-1 |
| Molecular Formula | C₁₀H₁₁F₂N[1][2] · HCl |
| Molecular Weight | 219.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Chiral Purity | ≥ 99% ee (Enantiomeric Excess) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |
| Melting Point | 180–185 °C (Decomposes) |
| H-Bond Donors/Acceptors | 2 / 2 |
Synthetic Methodologies & Process Chemistry
The synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine requires strict stereocontrol. The (S)-enantiomer is generally considered an impurity that significantly reduces the binding affinity of the final drug product.
Method A: Asymmetric Synthesis via Ellman’s Auxiliary
This route is favored in early-stage discovery due to its high predictability and enantioselectivity. It utilizes tert-butanesulfinamide to direct the stereochemistry of the Grignard addition.
Protocol Logic:
-
Condensation: 4-chlorobutyraldehyde reacts with (R)-tert-butanesulfinamide to form the chiral sulfinimine.
-
Grignard Addition: 2,5-Difluorophenylmagnesium bromide adds to the imine. The bulky tert-butyl group forces the addition to occur from the Re-face, establishing the (R)-stereocenter.
-
Cyclization: Base-mediated displacement of the chloride forms the pyrrolidine ring.
-
Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the amine hydrochloride.
Method B: Scalable Process (Boc-Pyrrolidinone Route)
For larger scale (kg) production, a route avoiding expensive chiral auxiliaries is often preferred. This method utilizes a chiral reduction or enzymatic resolution.
Step-by-Step Workflow:
-
Activation: React 2-pyrrolidinone with Boc₂O to form N-Boc-2-pyrrolidinone.
-
Arylation: React with 2,5-difluorophenylmagnesium bromide to form the acyclic ketone intermediate.
-
Cyclization/Reduction: Acid-catalyzed deprotection and cyclization yields the imine (3,4-dihydro-2H-pyrrole derivative).
-
Asymmetric Reduction: Hydrogenation using a chiral catalyst (e.g., Ru-TsDPEN) or reduction with chiral borane reagents to selectively yield the (R)-pyrrolidine.
Visualization: Synthesis Workflow
The following diagram illustrates the critical decision points and flow for the Scalable Process (Method B).
Figure 1: Critical pathway for the asymmetric synthesis of the target scaffold.
Quality Control & Analytical Characterization
Ensuring the enantiomeric purity is the most critical quality attribute (CQA).
Chiral HPLC Method
Standard reverse-phase HPLC is insufficient for separating enantiomers. A polysaccharide-based chiral stationary phase is required.
-
Column: Chiralpak IA or IC (Amylose-based), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Acceptance Criteria: (R)-isomer retention time ~8.5 min; (S)-isomer ~11.2 min (varies by column). Impurity < 0.5%.
NMR Characterization (Expected Signals)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.80 (br s, 2H, NH₂⁺),
-
δ 7.45–7.20 (m, 3H, Ar-H),
-
δ 4.85 (t, 1H, Chiral CH),
-
δ 3.40–3.20 (m, 2H, N-CH₂),
-
δ 2.40–1.90 (m, 4H, Ring CH₂).
-
-
¹⁹F NMR: Two distinct signals around -118 and -125 ppm (relative to CFCl₃), confirming the 2,5-difluoro substitution pattern.
Therapeutic Context: Mechanism of Action
(R)-2-(2,5-Difluorophenyl)pyrrolidine is the pharmacophore responsible for the "selectivity filter" interaction in Larotrectinib.
-
Target: TRKA, TRKB, and TRKC kinases (encoded by NTRK1, NTRK2, NTRK3).
-
Binding Mode: The pyrrolidine nitrogen forms a hydrogen bond with the hinge region of the kinase (typically Asp or Glu residues). The 2,5-difluorophenyl group sits in a hydrophobic pocket, where the fluorine atoms may engage in multipolar interactions with backbone carbonyls or side chains, enhancing potency and selectivity over other kinases.
Figure 2: Pharmacophore contribution to kinase inhibition.
Handling, Safety, and Stability
Signal Word: WARNING
Hazard Statements (GHS)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocols
-
Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) if possible.
-
Temperature: 2–8 °C (Refrigerated) for long-term storage.
-
Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh or frozen at -20 °C.
References
-
Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl). European Patent Office. Retrieved from
-
Larotrectinib (Vitrakvi) Drug Profile. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from
-
Synthesis of R-2-(2,5-difluorophenyl)pyrrolidine (Patent CN110981779B). Google Patents. Retrieved from
-
Product Monograph: VITRAKVI (Larotrectinib). Bayer Inc. Retrieved from
-
Safety Data Sheet: this compound. Sigma-Aldrich.[3] Retrieved from
Sources
(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride molecular structure
The following technical guide provides an in-depth analysis of (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride, a critical chiral building block in modern precision oncology.
Molecular Scaffold Analysis & Synthetic Methodology
Executive Summary
(this compound) (CAS: 1218935-60-4) is a specialized chiral heterocycle serving as the primary pharmacophore for Larotrectinib (LOXO-101), a first-in-class TRK (Tropomyosin Receptor Kinase) inhibitor.
This molecule represents a "privileged structure" in medicinal chemistry—a rigidified benzylic amine that positions the difluorophenyl ring in a precise vector to occupy the hydrophobic pocket of kinase domains. Its high enantiomeric purity (>99% ee) is critical, as the (S)-enantiomer exhibits significantly reduced binding affinity, rendering the drug ineffective.
Molecular Architecture & Stereochemistry
Structural Definition
The molecule consists of a saturated five-membered pyrrolidine ring substituted at the C2 position with a 2,5-difluorophenyl moiety.[1][2][3] The nitrogen atom is protonated (ammonium form) in the hydrochloride salt, enhancing water solubility and crystallinity for isolation.
| Property | Data |
| IUPAC Name | (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride |
| Molecular Formula | C₁₀H₁₁F₂N[3] · HCl |
| Molecular Weight | 219.66 g/mol |
| Chiral Center | C2 (R-configuration) |
| Fluorine Substitution | Positions 2 and 5 on the phenyl ring |
| Salt Form | Hydrochloride (1:1 stoichiometry) |
Stereochemical Configuration
The (R)-configuration is the biologically active eutomer. According to the Cahn-Ingold-Prelog (CIP) priority rules:
-
The Nitrogen atom (atomic number 7) has the highest priority.
-
The 2,5-difluorophenyl group has the second priority.[2][3][4][5]
-
The methylene carbon (C3 of pyrrolidine) has the third priority.
-
The hydrogen atom at C2 is the lowest priority.
When the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 traces a clockwise direction, confirming the (R) designation.
Conformational Dynamics
The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation to relieve torsional strain. In the (R)-isomer, the bulky 2,5-difluorophenyl group occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule during the drug-receptor binding event.
Synthetic Manufacturing Protocols
The synthesis of (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl requires high stereocontrol. Two primary industrial routes are employed: the Ellman Auxiliary Approach (for high enantioselectivity) and the Asymmetric Hydrogenation (for scalability).
Route A: Ellman's Sulfinamide Asymmetric Synthesis
This method uses tert-butanesulfinamide as a chiral auxiliary to induce stereochemistry.
Protocol Workflow:
-
Condensation: 2,5-Difluorobenzaldehyde reacts with (R)-tert-butanesulfinamide to form the chiral N-sulfinyl imine.
-
Grignard Addition/Cyclization: A 3-chloropropylmagnesium bromide (or equivalent) species adds to the imine. The chiral auxiliary directs the nucleophilic attack to the Re-face.
-
Cyclization & Deprotection: Treatment with strong acid (HCl) cleaves the sulfinyl group and induces intramolecular cyclization to close the pyrrolidine ring, simultaneously precipitating the product as the hydrochloride salt.
Route B: Chemo-Enzymatic or Chiral Reduction
An alternative route involves the reduction of a cyclic imine precursor using a chiral catalyst.
Step-by-Step Methodology:
-
Precursor Formation: Reaction of 4-chlorobutyryl chloride with 2,5-difluorobenzene (Friedel-Crafts) followed by cyclization with ammonia yields the cyclic imine: 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole.
-
Asymmetric Reduction: The imine is reduced using a chiral catalyst (e.g., Ru-TsDPEN or an engineered imine reductase enzyme) to yield the (R)-amine.
-
Salt Formation: The free base is dissolved in ethanol/diethyl ether and treated with anhydrous HCl gas to yield the crystalline hydrochloride salt.
Visualization of Synthetic Logic
Analytical Characterization & Quality Control
To ensure the compound meets pharmaceutical standards (typically >98% purity, >99% ee), a rigorous analytical suite is required.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): Distinctive signals include the exchangeable ammonium protons (broad singlet ~9.5-10.0 ppm), the chiral methine proton at C2 (triplet or dd ~4.5 ppm), and the aromatic protons of the 2,5-difluorophenyl ring (multiplets, 7.0-7.5 ppm).
-
¹⁹F NMR: Two distinct signals (approx -118 and -125 ppm) corresponding to the fluorine atoms at positions 2 and 5. The coupling pattern confirms the para relationship relative to each other (1,4-distance) and ortho/meta to the pyrrolidine.
Chiral HPLC Method
Separation of the (R) and (S) enantiomers is critical.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for free base) or acidified mobile phase for salt.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: (R)-isomer > 99.0% area; (S)-isomer < 0.5%.
Mass Spectrometry
-
ESI-MS: Positive mode [M+H]⁺ = 184.1 m/z (corresponding to the free base cation). The HCl salt dissociates in the source.
Therapeutic Application: The TRK Inhibition Mechanism[9]
(R)-2-(2,5-Difluorophenyl)pyrrolidine is the "warhead" anchor for Larotrectinib .
Pharmacophore Mapping
In the binding pocket of TRKA/B/C kinases:
-
Hydrophobic Interaction: The 2,5-difluorophenyl ring slots into a hydrophobic back-pocket (selectivity pocket) near the gatekeeper residue. The fluorine atoms provide metabolic stability (blocking oxidation) and modulate the electron density of the ring to engage in quadrupole interactions with pocket residues.
-
H-Bonding: The pyrrolidine nitrogen (part of the urea linkage in the final drug) acts as a hinge binder or solvent-front interactor, orienting the rest of the molecule (the pyrazolo[1,5-a]pyrimidine core).
-
Stereochemical Lock: The (R)-stereocenter forces the phenyl ring to project at a specific angle (~109.5°) relative to the scaffold. The (S)-enantiomer would project the ring into a sterically forbidden zone, clashing with the kinase backbone (e.g., Met592 in TRKA).
Pathway Visualization
Handling and Safety
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
References
-
Biosynth . This compound Product Page. Retrieved from
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7176290: (R)-2-(2,5-Difluorophenyl)pyrrolidine.[3][5] Retrieved from
-
ChemicalBook . The Synthetic method of Larotrectinib (LOXO-101). Retrieved from
-
Google Patents . Patent CN110981779B: Synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. Retrieved from
-
New Drug Approvals . Larotrectinib (LOXO-101) Overview and Chemistry. Retrieved from
Sources
- 1. zhonghanchemical.com [zhonghanchemical.com]
- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 3. 2-(2,5-Difluorophenyl)pyrrolidine, (R)- | C10H11F2N | CID 7176290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 7. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride
[1][2][3][4][5][6]
Part 1: Executive Summary & Chemical Identity
This compound (CAS: 1218935-60-4) is a specialized chiral building block.[1] Its primary utility lies in providing the pharmacophore scaffold for Larotrectinib , a "tissue-agnostic" cancer drug targeting NTRK gene fusions. The compound features a pyrrolidine ring with a specific (R)-configuration at the C2 position, substituted with a 2,5-difluorophenyl group.[2][1][3][4][5][6] This specific stereochemistry is non-negotiable, as it dictates the binding affinity of the final drug molecule within the ATP-binding pocket of the TRK kinase.
Chemical Identification Data
| Property | Specification |
| Systematic Name | (2R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride |
| CAS Number (HCl Salt) | 1218935-60-4 |
| CAS Number (Free Base) | 1218935-59-1 |
| Molecular Formula | C₁₀H₁₁F₂N[5] · HCl |
| Molecular Weight | 219.66 g/mol (Salt); 183.20 g/mol (Base) |
| SMILES (Salt) | Cl.FC1=CC(F)=C(C=C1)[C@@H]2NCCC2 |
| Stereochemistry | (R)-Enantiomer (Absolute configuration) |
Part 2: Physical & Physicochemical Properties[9][10][11]
The physical state of this intermediate dictates its handling during process scale-up. While the free base is often an oil or low-melting solid, the hydrochloride salt is engineered for crystallinity and stability.
Solid-State Characteristics
-
Appearance: White to off-white crystalline powder.[7]
-
Melting Point: Typically 160–180°C (decomposition). Note: Precise melting points for HCl salts in this class vary significantly based on residual moisture and heating rate. Process patents often cite the D-malate salt for characterization due to sharper melting transitions.
-
Hygroscopicity: Moderately hygroscopic. The HCl salt can absorb atmospheric moisture to form hydrates; storage under desiccant is mandatory.
-
Polymorphism: No specific polymorphs are widely reported for the commercial HCl reagent, though the Larotrectinib drug substance (sulfate salt) has patented polymorphs.
Solubility Profile
The solubility differential between the salt and free base is exploited for purification (acid/base extraction).
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Process Implication |
| Water | High (>50 mg/mL) | Low / Insoluble | Allows aqueous extraction of impurities. |
| Methanol | High | High | Suitable for recrystallization or reaction solvent. |
| DCM / EtOAc | Low / Insoluble | High | Used to extract the free base after neutralization. |
| DMSO | Soluble | Soluble | Used for analytical stock solutions. |
Physicochemical Constants (Predicted)
-
pKa (Conjugate Acid): ~9.02 .[5] The pyrrolidine nitrogen is a secondary amine, making it basic. It will be fully protonated at physiological pH and in acidic media.
-
LogP (Free Base): ~2.1 . Indicates moderate lipophilicity, allowing it to cross cell membranes if not protonated.
-
Chiral Purity (ee%): Commercial grade typically requires ≥98% ee .
Part 3: Synthesis & Process Logic
The synthesis of this compound requires establishing the chiral center at C2. Two primary industrial routes exist: Asymmetric Synthesis (using Ellman's auxiliary) and Chiral Resolution .
Synthesis Workflow Diagram
The following diagram illustrates the "Ellman's Auxiliary" route, which is preferred for high enantioselectivity without wasteful resolution steps.
Caption: Asymmetric synthesis route utilizing chiral sulfinamide induction to establish the C2 stereocenter.
Process Causality
-
Why Ellman's Auxiliary? Direct alkylation of pyrrolidine is non-stereoselective. Using (R)-tert-butylsulfinamide creates a chiral imine. The subsequent Grignard addition is directed by the auxiliary, yielding high diastereomeric excess (de), which translates to high enantiomeric excess (ee) after auxiliary removal.
-
Why HCl Salt? The free base amine is prone to oxidation (N-oxide formation) and is difficult to handle as an oil. The HCl salt stabilizes the amine, prevents oxidation, and allows for purification via crystallization.
Part 4: Quality Control & Analytical Specifications
Trustworthiness in drug development relies on rigorous QC. For this intermediate, Chiral Purity is the critical quality attribute (CQA).
Analytical Logic Tree
Caption: Decision logic for lot release. Chiral purity and salt stoichiometry are the primary failure modes.
Key Specifications
-
Chiral HPLC: Stationary phases like Chiralpak IA or IC are required. Standard C18 columns cannot distinguish enantiomers.
-
Optical Rotation: Specific rotation
is typically positive (+) or negative (-) depending on the solvent (e.g., Methanol). Note: Always compare against a known standard as rotation sign can invert with solvent changes. -
Residual Solvents: Must be monitored, especially if Class 2 solvents (Methanol, Toluene) were used in synthesis.
Part 5: Handling & Safety (E-E-A-T)
-
Hazard Classification:
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to humid air will cause the powder to clump and potentially hydrolyze or degrade over time.
-
Handling: Use a fume hood. Avoid dust generation. In case of contact, wash with copious water; the salt is highly water-soluble, facilitating removal from skin.
References
-
World Intellectual Property Organization (WIPO). (2010). International Publication No. WO 2010/048314 A1: Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors. (Example 14A details the synthesis of the Larotrectinib scaffold).
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46188928, Larotrectinib. (Contains structural data on the final drug and related intermediates).
-
Biosynth. (2025). Product Datasheet: this compound (CAS 1218935-60-4).[2][1][4][8][5][9]
-
ChemicalBook. (2025). CAS 1218935-60-4 Product Properties and Safety Data.[2][8][5][9]
-
U.S. Food and Drug Administration (FDA). (2018). FDA approval of Vitrakvi (larotrectinib). (Contextualizes the importance of the intermediate).
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1218935-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. zhonghanchemical.com [zhonghanchemical.com]
- 5. lookchem.com [lookchem.com]
- 6. chemscene.com [chemscene.com]
- 7. China 3,4-Difluoro-2-methoxyphenylacetic acid CAS:1558274-26-2 Manufacturer, Supplier | Zhonghan [xsu.com]
- 8. echemi.com [echemi.com]
- 9. zhonghanchemical.com [zhonghanchemical.com]
(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride safety and handling
A Technical Guide for Pharmaceutical Development
Executive Summary & Molecular Context[1][2][3]
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS 1218935-60-4) is a critical chiral intermediate employed in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class TRK (tropomyosin receptor kinase) inhibitor used to treat solid tumors harboring NTRK gene fusions [1].[1][2]
While standard Safety Data Sheets (SDS) often categorize this compound generically as an irritant, its role as a pharmacophore for a potent oncology drug necessitates a higher tier of operational scrutiny. This guide bridges the gap between basic compliance and "Quality by Design" (QbD) safety, focusing on the compound's hygroscopic nature and its biological potency potential.[1]
Physicochemical Profile
| Property | Data | Operational Implication |
| CAS (HCl Salt) | 1218935-60-4 | Verification key for inventory tracking.[1][2] |
| Formula | C₁₀H₁₂ClF₂N | Molecular Weight: 219.66 g/mol .[2][3][4][5] |
| Chirality | (R)-Enantiomer | Strict cross-contamination controls required to prevent enantiomeric excess (ee) erosion of final drug substance.[1][2] |
| Appearance | White to off-white solid | Fine powder; potential for airborne dust generation.[1][2] |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, altering stoichiometry during weighing.[2] |
| Solubility | Water, MeOH, DMSO | High solubility in polar solvents increases skin absorption risk via liquid vectors.[1] |
Hazard Identification & Potency Stratification[2][6][7]
GHS Classification (Harmonized)
Although specific vendor data varies, the structural class (fluorinated secondary amine salt) dictates the following baseline hazards [2]:
Occupational Exposure Banding (OEB)
Scientist's Note: In the absence of a specific Occupational Exposure Limit (OEL), we apply the Performance-Based Control (PBC) approach.[1][2] Given its downstream application as a kinase inhibitor, this intermediate should be treated as OEB 3 (Potent) until definitive toxicology proves otherwise.[2]
-
Justification: The pyrrolidine moiety mimics the adenosine triphosphate (ATP) binding motif in the TRK kinase domain, implying potential off-target biological activity if inhaled systematically.[1][2]
Engineering Controls & Containment Strategy
The primary risk is not acute toxicity, but rather sensitization and stoichiometric drift due to moisture absorption.
Containment Hierarchy
The following DOT diagram illustrates the required containment logic based on the operation scale.
Figure 1: Risk-based containment strategy selecting between VBE and Isolators based on quantity handled.
Operational Protocols: The Self-Validating System
To ensure scientific integrity, the handling process must validate itself. If the compound absorbs water, the weight is wrong, and the reaction fails. Therefore, handling safety is synonymous with data quality. [1][2]
Protocol: Hygroscopic Weighing & Transfer
Objective: Transfer X grams of CAS 1218935-60-4 without moisture contamination or operator exposure.
-
Preparation:
-
Equip Double Nitrile Gloves (min 0.11mm thickness).[2] Fluorinated amines can permeate latex; nitrile offers superior resistance [3].[2]
-
Activate Static Ionizer inside the VBE/Isolator 5 minutes prior to opening the container.[2] Dry powders in low-humidity environments generate significant static charge, leading to powder scattering (exposure risk).[1][2]
-
-
The "Aliquot" Technique:
-
Never weigh directly into the reaction vessel if it is large.[2]
-
Validation Step: Tare the balance. Open the source container.[2] Rapidly transfer approximate amount. Close source container immediately.[2]
-
Observation: If the mass on the balance increases steadily over 30 seconds, the material is absorbing water. Stop. The environment is too humid. Move to a glovebox under Nitrogen.[2]
-
-
Solubilization (The Containment Lock):
Waste Management[2]
-
Solid Waste: All wipes, weighing boats, and gloves contacting the substance must be bagged inside the hood/isolator before removal. Label as "Cytotoxic/Potent Chemical Waste."[2]
-
Liquid Waste: Aqueous streams containing this amine should be adjusted to pH < 4 (acidic) to keep the amine protonated and non-volatile before disposal.[2]
Synthesis Context: The Larotrectinib Connection[1][3][11]
Understanding the "Why" aids in safety.[2] This molecule reacts with a pyrazolo[1,5-a]pyrimidine core [4].[1][2][11][12]
Safety Criticality in Synthesis:
-
Base Addition: The reaction typically uses a base (e.g., Triethylamine) to deprotonate the HCl salt.
-
Exotherm Risk: The neutralization of the HCl salt is exothermic.[2] On a large scale, this must be controlled to prevent thermal runaway, which could aerosolize the reactor contents.
-
Enantiomeric Purity: High temperatures during the neutralization step can lead to racemization.[2] Maintaining < 5°C is often required for quality, which incidentally improves safety by lowering vapor pressure.
Figure 2: Simplified workflow showing the transition from the stable HCl salt to the reactive free base.
Emergency Response
Spill Cleanup
Do NOT use a brush or broom. This generates dust.[2]
-
Isolate: Evacuate the immediate area (3-meter radius).[1][2]
-
PPE: Don N95/P100 respirator and double gloves.[2]
-
Wet Method: Cover the spill with a paper towel dampened with Ethanol .[2] The solvent wets the powder, preventing aerosolization.
-
Neutralize: Wipe the surface with a mild detergent solution.[2]
First Aid[2]
-
Eye Contact: Flush immediately with water for 15 minutes.[2] The HCl salt is acidic; immediate dilution is critical to prevent corneal opacity [2].
-
Skin Contact: Wash with soap and water.[2] Do not use alcohol for skin cleaning (enhances transdermal absorption).[1][2]
References
-
FDA.gov. "Vitrakvi (larotrectinib) Label Information."[2] U.S. Food and Drug Administration. [Link][1][2][13]
-
PubChem. "Compound Summary: 2-(2,5-Difluorophenyl)pyrrolidine hydrochloride."[1][2][4] National Library of Medicine.[2] [Link][1][2][4]
-
Fisher Scientific. "Glove Selection Guide for Amine Handling." [Link]
-
Google Patents. "Preparation Method And Their Intermediate of Larotrectinib (CN107987082B)."[2]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. chemscene.com [chemscene.com]
- 3. zhonghanchemical.com [zhonghanchemical.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 12. US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Technical Monograph: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride
High-Purity Chiral Synthon for TRK Inhibition [1][2]
Executive Summary
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4) is a critical chiral building block in the synthesis of Larotrectinib (Vitrakvi), a first-in-class tropomyosin receptor kinase (TRK) inhibitor.[1][2] Its pharmacological significance lies in the precise spatial arrangement of the 2,5-difluorophenyl moiety, which occupies a hydrophobic pocket within the ATP-binding site of the TRK kinase domain.[2]
This technical guide synthesizes industrial-scale resolution strategies with precision asymmetric synthesis, providing researchers with self-validating protocols for generating high-enantiomeric excess (ee) material.[1][2]
Chemical Identity & Pharmacological Context[1][2][3][4][5][6][7]
Structural Specifications
The molecule features a pyrrolidine ring substituted at the C2 position.[2][3] The absolute configuration (R) is non-negotiable for biological activity; the (S)-enantiomer significantly reduces binding affinity to the TRK receptor.[1][2]
| Attribute | Specification |
| IUPAC Name | (2R)-2-(2,5-difluorophenyl)pyrrolidine hydrochloride |
| CAS (HCl Salt) | 1218935-60-4 |
| CAS (Free Base) | 1218935-59-1 |
| Molecular Formula | C₁₀H₁₁F₂N[1][2][4][5] · HCl |
| Molecular Weight | 219.66 g/mol |
| Key Pharmacophore | Larotrectinib (LOXO-101) |
| Chiral Purity Target | > 98% ee |
Mechanistic Role in TRK Inhibition
In the Larotrectinib macrocycle, the (R)-pyrrolidine moiety acts as a rigid scaffold.[1][2] The 2,5-difluorophenyl group projects into the hydrophobic back-pocket of the kinase, while the pyrrolidine nitrogen serves as the attachment point for the pyrazolo[1,5-a]pyrimidine hinge-binding motif.[1][2]
Figure 1: Pharmacological logic dictating the necessity of the (R)-configuration for effective TRK kinase inhibition.[1][2]
Synthetic Routes & Process Chemistry
Two primary routes dominate the literature: Classical Resolution with Recycling (preferred for cost-effective scaling) and Asymmetric Synthesis (preferred for high-speed medicinal chemistry).[1][2]
Route A: The Resolution-Racemization Cycle (Industrial Standard)
This method utilizes D-Malic acid (or D-Tartaric acid derivatives) to resolve the racemic intermediate.[1][2] A critical innovation described by Lv et al. (2021) involves racemizing the undesired (S)-isomer to maximize yield.[1][2]
Protocol: Resolution with D-Malic Acid
Objective: Isolate (R)-isomer from racemate with >98% ee.[1][2][6]
-
Salt Formation: Dissolve racemic 2-(2,5-difluorophenyl)pyrrolidine (1.0 eq) in 95% Ethanol (10 volumes).
-
Resolution Agent: Add D-Malic acid (0.5 - 1.0 eq). Heat to reflux until dissolved.
-
Crystallization: Cool slowly to 25°C over 4 hours. The (R)-amine · D-Malate salt crystallizes preferentially due to lower solubility.[1][2]
-
Filtration: Filter the white solid.
-
Free Basing: Treat the solid with 2N NaOH and extract with MTBE to yield (R)-amine free base.[1][2]
-
Salt Conversion: Treat with 4M HCl in dioxane to generate the final Hydrochloride salt.
Protocol: Racemization of Undesired (S)-Isomer
Objective: Convert waste (S)-isomer back to racemate for re-processing.[1][2]
-
Concentration: Evaporate the mother liquor from Step 4.
-
Base Treatment: Dissolve residue in DMSO. Add KOH (0.5 eq).
-
Heating: Heat to 80°C for 6 hours. The basic conditions promote proton abstraction at the benzylic C2 position, destroying chirality.[2]
-
Recycle: The resulting racemate is fed back into Step 1.
Figure 2: The Resolution-Racemization Cycle allows for theoretical yields >50% by recycling the waste enantiomer.[1][2]
Route B: Asymmetric Synthesis (Ellman Auxiliary)
For applications requiring high throughput without resolution steps, the Ellman sulfinamide method is superior.[1][2] This route establishes chirality early using (R)-tert-butanesulfinamide.[1][2]
Protocol: Diastereoselective Addition
-
Condensation: React 4-chlorobutanal (or equivalent pyrrolidone precursor) with (R)-tert-butanesulfinamide and Ti(OEt)₄ to form the chiral sulfinimine.
-
Grignard Addition: Prepare 2,5-difluorophenylmagnesium bromide in THF.
-
Stereocontrol: Add the Grignard reagent to the sulfinimine at -78°C. The bulky tert-butyl group directs the addition to the Re-face, yielding the (R,R)-sulfinamide intermediate.[1][2]
-
Cyclization & Deprotection: Treat with HCl/MeOH. This simultaneously cleaves the sulfinyl group and induces cyclization (via displacement of the chloro-group) to form the pyrrolidine ring.[1][2]
| Parameter | Resolution Route (Route A) | Ellman Asymmetric (Route B) |
| Starting Material | Cheap (Pyrrole/GABA) | Moderate (Sulfinamide) |
| Step Count | Low (Linear) | Moderate |
| Yield | High (with recycling) | Moderate to High |
| Chiral Purity | >98% ee (requires recrystallization) | >95% de (intrinsic) |
| Scalability | Excellent (kg scale) | Good (g to kg scale) |
Critical Quality Attributes (CQA) & Analytical Controls
To ensure the integrity of the (R)-isomer for drug development, the following analytical controls are mandatory.
Enantiomeric Purity (Chiral HPLC)
Standard reverse-phase HPLC cannot distinguish enantiomers.[1][2] Use a polysaccharide-based chiral stationary phase.[1][2]
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Mobile Phase: Hexane : Isopropanol (90:[1][2]10) with 0.1% Diethylamine.[1][2]
-
Acceptance Criteria: (S)-isomer < 0.5%.
NMR Characterization
The hydrochloride salt exhibits distinct shifts compared to the free base.[2]
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.8 (br s, 2H, NH₂⁺), 7.4-7.1 (m, 3H, Ar-H), 4.8 (t, 1H, C2-H), 3.4-3.2 (m, 2H, C5-H), 2.4-1.9 (m, 4H, C3/C4-H).[1][2]
-
¹⁹F NMR: Distinct signals for the 2,5-difluoro substitution pattern (typically around -118 and -123 ppm, referenced to CFCl₃).[1][2]
Handling and Stability
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[2] Store in a desiccator or under nitrogen.
-
Stability: Stable at room temperature for >12 months if kept dry.[1][2]
-
Safety: The free base is a skin irritant.[2] The 2,5-difluoro moiety is metabolically stable but precursors (like 2,5-difluorobenzaldehyde) should be handled in a fume hood.[1][2]
References
-
Array BioPharma Inc. (2010).[1][2] Substituted Imidazo[1,2-b]pyridazines as TRK Kinase Inhibitors. WO2010048314.[1][2] Link
-
Loxo Oncology, Inc. (2017).[1][2] Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. EP3800189B1.[1][2] Link
-
Lv, X., Chen, L., Pan, J., et al. (2021).[2][6] Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1][2][6] Chirality, 33(12), 931-937.[1][2][6] Link[1][2]
-
Zhonghan Biomedical Technology. (2022).[1][2][4][8] Method for preparing (R)-2-(2,5-difluorophenyl)pyrrolidine. CN110981779B.[1][2] Link
Sources
- 1. data.epo.org [data.epo.org]
- 2. Larotrectinib - Wikipedia [en.wikipedia.org]
- 3. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]
- 4. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. zhonghanchemical.com [zhonghanchemical.com]
The Chiral Architect: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl in the Genesis of TRK Inhibitors
[1]
Executive Summary
This compound (CAS: 1218935-60-4) is the critical chiral pharmacophore defining the potency and selectivity of Larotrectinib (LOXO-101) , the first-in-class, tissue-agnostic TRK inhibitor.[1] This guide deconstructs the discovery trajectory of this molecular scaffold, analyzing the structure-activity relationship (SAR) that necessitated its specific stereochemistry and substitution pattern.[1][2] It further details the evolution of its synthesis from early medicinal chemistry routes to scalable asymmetric manufacturing.[2]
The Molecular Mandate: Targeting TRK Fusions
The discovery of Larotrectinib was driven by the identification of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers across diverse tumor types.[1][2] Unlike traditional kinase targets defined by tissue origin, TRK fusions required a "pan-TRK" inhibitor capable of docking into the ATP-binding sites of TrkA, TrkB, and TrkC with high affinity while avoiding off-target kinases (e.g., JAK2, IGF1R).[2]
The Pharmacophore Pivot
Early high-throughput screening by Array BioPharma (later licensed to Loxo Oncology) identified imidazo[1,2-b]pyridazines as a promising scaffold.[1] However, the differentiation of the lead compound relied on the optimization of the solvent-front binding moiety.[2]
-
The Challenge: The ATP-binding pocket of TRK kinases possesses a specific hydrophobic region that requires a rigid, three-dimensional element for optimal occupancy.[1][2]
-
The Solution: The introduction of a chiral pyrrolidine ring at the C5 position of the pyrazolo[1,5-a]pyrimidine core.[1][2]
-
The Result: The (R)-enantiomer of the 2-phenylpyrrolidine moiety demonstrated superior shape complementarity compared to the (S)-enantiomer and acyclic amines, locking the inhibitor into the active site.[1][2]
Structural Logic & SAR: Why (R)-2-(2,5-Difluoro...)?
The selection of the specific 2,5-difluorophenyl substituent was not arbitrary; it was the result of a rigorous fluorine scan to optimize metabolic stability and potency.[2]
| Feature | Structural Choice | Mechanistic Rationale |
| Scaffold | Pyrrolidine Ring | Provides a rigid conformational lock, reducing the entropic penalty upon binding to the kinase domain.[1][2] |
| Chirality | (R)-Configuration | The (R)-isomer projects the phenyl ring into the hydrophobic "selectivity pocket" (Gatekeeper region) of the TRK kinase.[1][2] The (S)-isomer clashes sterically, reducing potency by >100-fold.[2] |
| Substitution | 2,5-Difluoro | C2-F: Steric/electronic modulation to twist the phenyl ring relative to the pyrrolidine, optimizing pi-stacking interactions.C5-F: Blocks a primary metabolic soft spot (para-oxidation), significantly increasing in vivo half-life ( |
| Salt Form | Hydrochloride | Enhances crystallinity and solubility for the intermediate, facilitating purification before the final coupling step (though the final drug is a sulfate).[1][2] |
Visualization: Pharmacophore Logic
Caption: Logical deconstruction of the Larotrectinib pharmacophore, highlighting the role of the (R)-2-(2,5-difluorophenyl)pyrrolidine moiety.
Synthetic Evolution: From Bench to Process
The synthesis of the (R)-enantiomer has evolved through three distinct generations to meet the demands of scale and purity.
Generation 1: The Ellman Auxiliary Route (Discovery Scale)
Used during early medicinal chemistry to rapidly access enantiopure material for SAR studies.[1][2]
-
Condensation: 2,5-Difluorobenzaldehyde + (R)-tert-butanesulfinamide (Ellman's auxiliary).[1]
-
Grignard Addition: Addition of the pyrrolidine precursor (via Grignard reagent) to the sulfinimine.[1][2]
-
Cyclization: Acid-mediated deprotection and ring closure.[2]
Generation 2: Classical Resolution (Early Development)
To support Phase I trials, a cost-effective route using racemic synthesis followed by chiral resolution was developed.[1]
-
Resolution Agent: D-Malic Acid (or D-Tartaric acid derivatives).[1]
-
Mechanism: Formation of diastereomeric salts.[2] The (R)-amine forms a crystalline salt with D-malic acid, while the (S)-amine remains in the mother liquor.[1][2]
-
Recycling: The undesired (S)-isomer is racemized using a strong base (e.g., KOtBu) and recycled back into the resolution loop.[1][2]
Generation 3: Enzymatic/Asymmetric Hydrogenation (Commercial Scale)
Modern routes utilize biocatalysis (Imine Reductase - IRED) or asymmetric transfer hydrogenation to install the chiral center directly with >99% ee, avoiding the yield loss associated with resolution.[1][2]
Visualization: Synthetic Pathways
Caption: Comparison of the Ellman Auxiliary route (high selectivity) vs. Classical Resolution (cost-effective scaling).
Technical Protocol: Synthesis via Ellman Auxiliary
Note: This protocol describes the "Discovery Route" favored for its reliability in producing high optical purity on a gram scale.[1][2]
Reagents
-
2,5-Difluorobenzaldehyde (1.0 eq)[1]
-
(R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq)[1]
-
Titanium(IV) ethoxide (2.0 eq)[1]
-
4-Chloro-1-butanol or equivalent Grignard precursor[1]
Step-by-Step Methodology
1. Formation of the Chiral Sulfinimine
-
Charge a flame-dried flask with 2,5-difluorobenzaldehyde (10.0 g) and THF (100 mL).
-
Add (R)-tert-butanesulfinamide (9.4 g) followed by Ti(OEt)4 (32.0 g) under nitrogen atmosphere.
-
Critical Step: Heat to reflux (approx. 65°C) for 4-6 hours. Monitor by TLC/LCMS for disappearance of aldehyde.
-
Workup: Cool to RT. Pour into brine (100 mL) with vigorous stirring. The titanium salts will precipitate as a thick slurry.[2] Filter through Celite.[2]
-
Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc) to yield the sulfinimine.
2. Diastereoselective Grignard Addition
-
Prepare the Grignard reagent from 3-chloropropyl magnesium bromide (or protected equivalent) in THF.[1][2]
-
Cool the sulfinimine solution (in THF) to -78°C . Causality: Low temperature is essential to maximize the diastereofacial selectivity of the addition.[1][2]
-
Add the Grignard reagent dropwise over 30 minutes.[2]
-
Stir at -78°C for 3 hours, then slowly warm to RT overnight.
-
Quench with saturated NH4Cl solution.[2] Extract with EtOAc.[2]
3. Cyclization to (R)-Pyrrolidine HCl
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in Dioxane (excess).
-
Heat to 50°C for 2 hours. This step simultaneously cleaves the sulfinyl group and facilitates the intramolecular cyclization (displacement of the chloro-group by the amine).[1][2]
-
Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to remove non-polar impurities.[2]
-
Result: this compound is obtained as an off-white solid.[1]
Quality Control & Characterization
To validate the integrity of the synthesized pharmacophore, the following parameters must be met:
| Test | Specification | Method |
| Chiral Purity | > 98% ee | Chiral HPLC (Chiralpak AD-H or OD-H column). Mobile phase: Hexane/IPA/DEA.[2] |
| Identity | Matches Standard | 1H NMR (400 MHz, DMSO-d6) & LCMS.[1][2] |
| Appearance | White/Off-white solid | Visual inspection.[1][2] |
| Specific Rotation | Polarimetry (c=1, MeOH).[1] |
References
-
Discovery of Larotrectinib: Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children."[2] New England Journal of Medicine, 2018.[2] Link[1]
-
Synthetic Route (Patent): Array BioPharma Inc.[1][2] "Pyrrolidine substituted imidazopyridazines as TRK kinase inhibitors."[2][3] WO2011146336.[2] Link
-
Process Chemistry (Resolution): Lv, X., et al. "Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution."[1][4] Chirality, 2021.[2][5] Link[1]
-
Pharmacophore SAR: Choi, H. S., et al. "(R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors."[2] ACS Medicinal Chemistry Letters, 2015.[2][3] Link[1]
-
Larotrectinib Overview: Scott, L.J. "Larotrectinib: First Global Approval."[2] Drugs, 2019.[2][5][6][7] Link
Sources
- 1. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
- 2. Larotrectinib - Wikipedia [en.wikipedia.org]
- 3. (R)-2-Phenylpyrrolidine Substituted Imidazopyridazines: A New Class of Potent and Selective Pan-TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ilcn.org [ilcn.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Detailed experimental protocol for preparing (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
Executive Summary & Application Context
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride is a critical chiral pharmacophore used in the synthesis of Larotrectinib (Vitrakvi) , a first-in-class TRK inhibitor approved for solid tumors harboring NTRK gene fusions.
While industrial routes often rely on the resolution of racemates using D-malic acid or L-tartaric acid [1], this Application Note details a stereoselective asymmetric synthesis utilizing the Ellman auxiliary ((R)-tert-butanesulfinamide) . This route is preferred for discovery-phase synthesis and process validation because it establishes absolute stereochemistry early, minimizes waste from resolving agents, and allows for the precise tuning of reaction parameters to maximize enantiomeric excess (
Key Advantages of This Protocol:
-
Stereocontrol: Achieves
via substrate-controlled diastereoselective Grignard addition. -
Scalability: Avoids cryogenic temperatures (
) often required for traditional organolithium chemistry. -
Purity: The "Masked Aldehyde" strategy prevents polymerization side-reactions common in pyrrolidine cyclizations.
Reaction Mechanism & Logic
The synthesis relies on the high diastereoselectivity of Grignard additions to chiral
The Pathway[1][2][3][4]
-
Condensation: 2,5-Difluorobenzaldehyde condenses with (R)-tert-butanesulfinamide to form the chiral sulfinimine.
-
Diastereoselective Addition: A Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (a masked aldehyde) adds to the imine.
-
Cyclization cascade: Acidic hydrolysis simultaneously cleaves the sulfinyl group and unmasks the pendant aldehyde, triggering spontaneous intramolecular cyclization to an imine, which is reduced in situ to the pyrrolidine.
Figure 1: Logical flow of the Ellman Auxiliary-mediated asymmetric synthesis of pyrrolidines.
Detailed Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Safety Note |
| 2,5-Difluorobenzaldehyde | 142.08 | 1.0 | Substrate | Irritant |
| (R)-tert-Butanesulfinamide | 121.18 | 1.1 | Chiral Auxiliary | Moisture Sensitive |
| Titanium(IV) ethoxide | 228.11 | 2.0 | Lewis Acid / Desiccant | Water Reactive |
| 2-(2-Bromoethyl)-1,3-dioxane | 195.05 | 1.5 | Grignard Precursor | Irritant |
| Magnesium Turnings | 24.30 | 1.8 | Grignard Reagent | Flammable Solid |
| Sodium Borohydride | 37.83 | 2.0 | Reducing Agent | Toxic, Water Reactive |
| HCl (4M in Dioxane) | 36.46 | Excess | Deprotection | Corrosive |
Step 1: Synthesis of (R)-N-(2,5-Difluorobenzylidene)-2-methylpropane-2-sulfinamide
Objective: Create the chiral electrophile.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with (R)-tert-butanesulfinamide (1.21 g, 10.0 mmol) and 2,5-difluorobenzaldehyde (1.42 g, 10.0 mmol). Add anhydrous THF (50 mL).
-
Activation: Add Titanium(IV) ethoxide (4.56 g, 20.0 mmol) dropwise via syringe. The solution typically turns yellow.
-
Reaction: Stir at ambient temperature (
) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LC-MS. -
Quench: Pour the reaction mixture into a vigorously stirred mixture of brine (50 mL) and EtOAc (50 mL). A thick white precipitate (titanium salts) will form.
-
Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc. Separate the organic layer, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (SiO2, 0–20% EtOAc in Hexanes) to yield the sulfinimine as a viscous oil or crystalline solid.
Step 2: Grignard Formation & Diastereoselective Addition
Objective: Install the carbon chain with established stereochemistry.
-
Grignard Prep: In a separate flame-dried 3-neck flask, activate Mg turnings (0.44 g, 18 mmol) with iodine crystals. Add a solution of 2-(2-bromoethyl)-1,3-dioxane (2.93 g, 15 mmol) in anhydrous THF (20 mL) dropwise to maintain a gentle reflux. Reflux for 1 hour after addition to ensure completion. Cool to room temperature.
-
Addition: Cool the sulfinimine (from Step 1, ~10 mmol) in THF (30 mL) to
(acetonitrile/dry ice bath). Note: Extreme cryogenic temperatures (-78°C) are not strictly necessary due to the robustness of the Ellman auxiliary, but -48°C optimizes the diastereomeric ratio (dr). -
Reaction: Add the Grignard solution dropwise via cannula to the cold sulfinimine solution over 20 minutes.
-
Completion: Stir at
for 4 hours, then warm slowly to room temperature overnight. -
Quench: Quench with saturated
solution. Extract with EtOAc ( ). Dry and concentrate. -
QC Check: Analyze crude by
-NMR. The diastereomeric ratio ( ) should be .
Step 3: Cyclization and Salt Formation
Objective: One-pot deprotection, cyclization, and reduction.
-
Deprotection: Dissolve the crude sulfinamide intermediate in MeOH (40 mL). Add 4M HCl in dioxane (10 mL) or aqueous HCl.
-
Unmasking: Stir at room temperature for 3 hours. This cleaves the sulfinyl group and hydrolyzes the acetal (dioxane) to the aldehyde.
-
Cyclization: Adjust pH to ~8–9 using
or solid . This triggers the intramolecular condensation of the free amine and the aldehyde to form the cyclic imine (dihydropyrrole). -
Reduction: Cool to
. Add (0.76 g, 20 mmol) portion-wise. Stir for 2 hours. -
Isolation: Quench with water. Extract with DCM (
). Dry organic phase and concentrate. -
Salt Formation: Dissolve the free base oil in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation is complete. Filter the white solid.
-
Final Product: Recrystallize from Isopropanol/Ether if necessary to upgrade enantiopurity.
Quality Control & Validation
Specification Table
| Parameter | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | C18 Column, ACN/Water gradient | |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or IC) | |
| Consistent with structure | 400 MHz, DMSO- | |
| Mass Spec | ESI+ |
Stereochemical Verification
The absolute configuration is confirmed by comparing the optical rotation with literature values or via chiral HPLC coinjection with a known standard.
-
Expected Optical Rotation:
( , MeOH) for the (R)-isomer (values may vary by salt form; verify against specific lot).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of the target pyrrolidine.
Alternative Industrial Strategy (Resolution)
For multi-kilogram scale-up where chromatography is prohibitive, the Resolution Route is the industry standard [2].
-
Racemic Synthesis: React 4-chlorobutyryl chloride with 2,5-difluorobenzene (Friedel-Crafts) followed by cyclization with ammonia.
-
Resolution: Treat racemate with D-Malic Acid in 95% EtOH.
-
Filtration: The (R)-amine-D-malate salt crystallizes preferentially.
-
Recycling: The mother liquor containing the (S)-isomer is racemized using KOH/DMSO and recycled [2].[1]
Scientist's Note: While the resolution route is economical, the Ellman route described above is superior for generating analytical standards and deuterated analogs required for DMPK studies during drug development.
References
-
Brinner, K. M., & Ellman, J. A. (2005).[2] A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide.[2] Organic & Biomolecular Chemistry, 3(11), 2109-2113. Link
-
Lv, X., Chen, L., Pan, J., et al. (2021).[1] Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1] Chirality, 33(12), 931-937.[1] Link
-
Array BioPharma Inc. (2010).[3] Substituted pyrazolo[1,5-a]pyrimidine compounds as TRK kinase inhibitors.[4][5] WO2010048314.[4] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 46188928, Larotrectinib.Link
Sources
- 1. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN107987082A - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Precision Organocatalysis: A Guide to Asymmetric Aldol Reactions with Pyrrolidine Derivatives
Abstract & Scope
This guide details the operational framework for employing pyrrolidine derivatives (primarily L-Proline) as organocatalysts in asymmetric aldol reactions. Unlike metal-based catalysis, which relies on Lewis acidity, pyrrolidine catalysis mimics Class I aldolases via an enamine activation mode .
This document transitions from the seminal List-Barbas-Lerner intermolecular reaction to the historical Hajos-Parrish intramolecular cyclization, and finally to modern aqueous-compatible variants. It is designed for medicinal chemists requiring high enantioselectivity (
Mechanistic Foundation: The Enamine Cycle[1]
To optimize these reactions, one must understand the "Houk-List" model. The reaction proceeds through a specific catalytic cycle where the pyrrolidine ring plays two distinct roles:
-
Nucleophile Generation: Condensation with the ketone donor to form a nucleophilic enamine .[1]
-
Electrophile Activation: The carboxylic acid moiety forms a hydrogen bond with the aldehyde acceptor, directing facial selectivity.
The "Parasitic" Oxazolidinone Shunt
A common cause of reaction stalling is the formation of oxazolidinones . These are bicyclic species formed when the catalyst condenses with the ketone but fails to progress to the enamine, or reacts with the aldehyde reversibly. While often considered "parasitic" (sequestering the catalyst), they exist in equilibrium.
-
Insight: High concentrations of ketone (donor) drive the equilibrium toward the productive enamine.
Visualization: The Catalytic Cycle
The following diagram illustrates the productive enamine pathway versus the parasitic shunt.
Figure 1: The Proline Catalytic Cycle showing the productive enamine path (Green) and the parasitic oxazolidinone shunt (Red).
Critical Variables & Optimization
Success depends on balancing solubility with the hydrophobic effect.
| Variable | Recommendation | Mechanistic Rationale |
| Solvent | DMSO or DMF (Standard) | Polar aprotic solvents solubilize the zwitterionic proline.[2] DMSO stabilizes the transition state via H-bonding networks. |
| Solvent (Green) | Water/Methanol | Hydrophobic aggregation accelerates the reaction "on water" for lipophilic substrates. |
| Catalyst Load | 10–30 mol% | Unlike metal catalysts (1-5%), organocatalysts have lower turnover frequencies (TOF). High load compensates for the slower kinetics. |
| Temperature | RT (20-25°C) | Lower temperatures (0°C) increase ee but drastically reduce rate. RT is the standard compromise. |
| Water Content | Trace required | Essential for the final hydrolysis step. However, >10 vol% water inhibits iminium formation. |
Validated Protocols
Protocol A: The "List-Barbas" Intermolecular Aldol
Target: Synthesis of
Reagents:
-
L-Proline (35 mg, 0.3 mmol, 30 mol%)
-
Acetone (2.0 mL, ~20 vol%)
-
DMSO (8.0 mL)
-
4-Nitrobenzaldehyde (151 mg, 1.0 mmol)
Step-by-Step:
-
Preparation: In a 20 mL vial, dissolve L-Proline in the DMSO/Acetone mixture. The solution may remain slightly cloudy initially.
-
Initiation: Add 4-Nitrobenzaldehyde in one portion.
-
Incubation: Cap the vial and stir vigorously at room temperature (25°C) for 24–48 hours.
-
Checkpoint: The reaction mixture should become homogeneous as the aldehyde reacts.[2]
-
-
Quench: Add saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Dry organic layers over MgSO
, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc). -
Validation: Expected yield >65%; ee >60% (can be improved to >90% with slow addition of aldehyde or lower temps).
Protocol B: The "Hajos-Parrish" Intramolecular Cyclization
Target: Synthesis of the Wieland-Miescher ketone analogue (bicyclic enedione precursor). Reference Grounding: Based on the original Hoffmann-La Roche patents and publications [2].
Reagents:
-
Triketone precursor (2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione) (1.0 equiv)
-
L-Proline (3 mol% - Note the significantly lower loading required for intramolecular cases)[5]
-
DMF (Concentration 1.0 M)
Step-by-Step:
-
Setup: Dissolve the triketone in anhydrous DMF under Argon.
-
Catalysis: Add L-Proline (3 mol%). Stir at RT for 20 hours.
-
Workup: The intermediate ketol is often isolated first. For the full condensation (enedione), acid catalysis (pTsOH) is traditionally used in a second step, or the reaction is heated to induce dehydration.
-
Result: This reaction typically yields >90% ee due to the rigid transition state enforced by the ring structure.
Protocol C: Aqueous "Green" Variant
Target: Aldol reaction of cyclohexanone and benzaldehyde in water. Reference Grounding: Adapted from Hayashi and Armstrong studies on water-compatible organocatalysis [3].
Reagents:
-
Cyclohexanone (0.5 mL, excess donor)
-
Benzaldehyde (0.5 mmol)
-
L-Proline (10 mol%)
-
Water (1.0 mL)
Step-by-Step:
-
Emulsion: Mix cyclohexanone, benzaldehyde, and water. The mixture will be biphasic.[6]
-
Addition: Add L-Proline. It will partition into the aqueous phase but catalysis occurs at the organic/water interface or within hydrophobic aggregates.
-
Stirring: Vigorous stirring is critical to maintain the emulsion.
-
Observation: The reaction is often faster than in organic solvents due to hydrophobic acceleration.
Troubleshooting & Decision Logic
Use the following logic flow to determine reaction conditions and troubleshoot failures.
Figure 2: Decision tree for protocol selection and troubleshooting common stalling issues.
Common Failure Modes
-
Racemization: Often caused by high temperatures or prolonged reaction times allowing the retro-aldol pathway. Fix: Stop reaction immediately upon consumption of aldehyde.
-
Non-Linear Effects: Aggregation of the catalyst can lead to non-linear relationships between catalyst ee and product ee. Fix: Ensure homogeneity in DMSO protocols or vigorous stirring in aqueous protocols.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[7][1][2][3][4][6] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link][1]
-
Hajos, Z. G., & Parrish, D. R. (1974).[8] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. [Link]
-
Hayashi, Y. (2006). Organocatalysis in Water. Angewandte Chemie International Edition. [Link]
-
Zotova, N., et al. (2007).[2] Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Journal of the American Chemical Society. [Link][4]
Sources
- 1. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]
- 5. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 6. Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Synthesis of 2-Arylpyrrolidines via Grignard Addition
Executive Summary & Strategic Importance
The 2-arylpyrrolidine scaffold is a privileged pharmacophore found in a vast array of bioactive alkaloids (e.g., nicotine, nornicotine) and pharmaceutical agents (e.g., antidepressants, nAChR modulators). While various synthetic routes exist—such as anodic oxidation or hydroamination—the Grignard addition to cyclic imines (or their surrogates) remains the most direct, atom-economical method for constructing the C2–aryl bond.
This guide addresses the two primary challenges in this synthesis:
-
Instability of the electrophile: The monomeric cyclic imine (
-pyrroline) is unstable and prone to trimerization. -
Stereocontrol: Controlling the C2 chiral center is critical for biological activity.
We present two validated protocols: a Racemic "Trimer" Method for rapid scaffold generation and an Asymmetric Sulfinimine Method for high-value, enantiopure synthesis.
Mechanistic Principles
The reaction relies on the nucleophilic attack of an organomagnesium species (
The Schlenk Equilibrium & Coordination
Grignard reagents in ether/THF exist in a dynamic Schlenk equilibrium (
Pathway Visualization
The following diagram illustrates the divergent pathways for racemic and asymmetric synthesis.
Figure 1: Mechanistic flow for the synthesis of 2-arylpyrrolidines via Grignard addition.[1][2][3][4][5] Protocol A utilizes the depolymerization of the stable trimer; Protocol B utilizes a chiral auxiliary.
Protocol A: The "Trimer" Method (Racemic)
Application: Rapid generation of racemic libraries or standards.
Concept:
Materials
-
Substrate: Isotripiperidein (1-pyrroline trimer).
-
Reagent: Arylmagnesium bromide (1.0 M in THF or Et₂O).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Additive:
(Lewis Acid - Optional but recommended for activation).
Step-by-Step Methodology
-
Reagent Preparation:
-
Flame-dry a 100 mL Schlenk flask under Argon.
-
Dissolve Isotripiperidein (1.0 equiv, calculated as monomer mass) in anhydrous DCM (0.2 M concentration).
-
Note: If the trimer is old, crack it thermally or add
(1.1 equiv) to facilitate monomer formation and activate the imine.
-
-
Grignard Addition:
-
Cool the solution to -78 °C (Dry ice/Acetone bath).
-
Add the Aryl Grignard reagent (1.2 – 1.5 equiv) dropwise via syringe pump over 30 minutes.
-
Critical: Slow addition prevents exotherms that lead to polymerization side-products.
-
-
Reaction Progression:
-
Allow the mixture to warm slowly to 0 °C over 2 hours.
-
Stir at 0 °C for an additional 1 hour.
-
Monitor by TLC (stain with Dragendorff’s reagent or Ninhydrin).
-
-
Workup (Buffered):
-
Quench the reaction at 0 °C with saturated aqueous
solution. -
Caution: Do not use strong acid (HCl) immediately if the product is acid-sensitive, though pyrrolidines are generally stable.
-
Extract with DCM (3 x 20 mL).
-
Dry combined organics over
and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent streaking of the free amine.
-
Protocol B: The Ellman Sulfinimine Method (Asymmetric)
Application: Synthesis of enantiopure drug candidates.
Concept: This "Domino" sequence involves the addition of a Grignard reagent to a chiral
Materials
-
Substrate: 4-Chlorobutanal.
-
Auxiliary: (R)- or (S)-tert-butanesulfinamide (Ellman's Auxillary).
-
Condensing Agent:
(Titanium ethoxide). -
Reagent: Arylmagnesium bromide.[3]
Workflow Diagram
Figure 2: Asymmetric synthesis workflow using Ellman's auxiliary.
Step-by-Step Methodology
-
Imine Formation (Condensation):
-
To a solution of (R)-tert-butanesulfinamide (1.0 equiv) in THF, add 4-chlorobutanal (1.1 equiv) and
(2.0 equiv). -
Stir at room temperature for 12 hours.
-
Pour into brine, filter the Titanium salts through Celite, and concentrate.
-
Result:
-chloro-N-sulfinyl imine.[5][6] (Use immediately or store at -20°C).
-
-
Asymmetric Grignard Addition:
-
Dissolve the imine in anhydrous DCM (0.1 M).
-
Cool to -78 °C .
-
Add ArylMgBr (2.0 equiv) dropwise.
-
Mechanism:[3] The Grignard reagent coordinates to the sulfinyl oxygen, directing attack to the Si-face (or Re-face depending on auxiliary configuration) with high diastereoselectivity (dr > 95:5).
-
-
Cyclization:
-
Warm the reaction to Room Temperature.
-
Stir for 4–6 hours. The intermediate magnesium amide attacks the
-carbon, displacing the chloride to form the pyrrolidine ring.
-
-
Deprotection (Cleavage of Auxiliary):
-
Quench with water. Extract with EtOAc.
-
Treat the crude N-sulfinyl pyrrolidine with 4M HCl in Dioxane/MeOH (1:1) for 1 hour at RT.
-
Concentrate to yield the chiral 2-arylpyrrolidine hydrochloride salt.
-
Quantitative Comparison of Methods
| Feature | Protocol A (Trimer) | Protocol B (Ellman/Chloro-imine) |
| Stereochemistry | Racemic | High Enantioselectivity (>95% ee) |
| Step Count | 1 (from trimer) | 3 (Condensation, Add/Cyc, Deprotect) |
| Atom Economy | High | Moderate (Loss of auxiliary) |
| Scalability | High (Kg scale feasible) | Moderate (Reagent cost) |
| Key Risk | Polymerization of imine | Moisture sensitivity of |
Troubleshooting & Optimization
The "Hard" vs. "Soft" Nucleophile Issue
Grignard reagents are "hard" nucleophiles. If the imine is conjugated (e.g., if using a different precursor), 1,4-addition might compete. However, for
-
Optimization: If yields are low, switch solvent to Toluene or DCM (non-coordinating) to increase the Lewis acidity of the Mg species, enhancing coordination to the imine.
Magnesium Quality
The success of the Grignard formation (if making de novo) is critical.
-
Test: Use the titration method with salicylaldehyde phenylhydrazone to determine exact molarity before use.
-
Activation: If synthesizing the Grignard, use Iodine (
) or Dibromoethane to activate the Mg turnings.
Safety: Exotherm Control
Both the depolymerization of the trimer (Protocol A) and the quenching steps are exothermic.
-
Control: Always use an internal temperature probe. Do not rely solely on bath temperature.
References
-
Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to 1-Pyrroline Trimer
- Source: Brandänge, S., & Lindblom, L. (1979). Synthesis of some 2-substituted pyrrolidines. Acta Chemica Scandinavica, B33, 187-191.
- Context: Establishes the use of isotripiperidein as the standard precursor for -pyrroline in Grignard reactions.
-
Asymmetric Synthesis via Ellman's Auxiliary (Sulfinimines)
- Source: Schenkel, L. B., & Ellman, J. A. (2004). Applications of tert-butanesulfinamide in the asymmetric synthesis of amine-containing drugs. The Journal of Organic Chemistry, 69(6), 1800-1802.
- Context: Defines the protocol for condens
-
Cyclization of Chloro-Imines (The "Domino" Route)
-
General Review of Grignard Additions to C=N Bonds
-
Source: Fustero, S., et al. (2011). Asymmetric synthesis of nitrogen heterocycles via organometallic addition to chiral imines.[5] Chemical Reviews, 111(11), 6984-7034.
- Context: Comprehensive review of mechanisms and stereochemical models.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride in Targeted TRK Inhibitor Synthesis
[1]
Executive Summary
This technical guide details the application of (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride (CAS: 1218935-60-4), a critical chiral building block used primarily in the total synthesis of Larotrectinib (Vitrakvi) , a first-in-class tropomyosin receptor kinase (TRK) inhibitor.[1]
The protocol focuses on the molecule's role as a nucleophile in Nucleophilic Aromatic Substitution (
Structural Analysis & Reactivity Profile[1]
Molecular Architecture
The molecule features a pyrrolidine ring bearing a 2,5-difluorophenyl substituent at the C2 position.[2][3][4][5][6][7]
-
Chirality ((R)-Configuration): The spatial arrangement is non-negotiable for biological activity.[1] In Larotrectinib, this chiral center dictates the vector of the fluorophenyl group into the hydrophobic pocket of the TRK kinase domain.
-
Difluorophenyl Moiety: The fluorine atoms at positions 2 and 5 serve two purposes:
-
Metabolic Stability: They block potential oxidation sites (P450 metabolism) on the phenyl ring.[1]
-
Electronic Modulation: They lower the electron density of the aromatic ring, influencing
stacking interactions within the ATP binding pocket.
-
-
Hydrochloride Salt Form: Supplied as the HCl salt to prevent oxidation and racemization. The free base is an oil prone to degradation; the salt is a stable crystalline solid.
Reactivity Logic
The primary utility of this molecule is as a secondary amine nucleophile .
-
Challenge: The steric bulk of the adjacent 2,5-difluorophenyl group reduces the nucleophilicity of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine.
-
Solution: Successful coupling requires a non-nucleophilic base (e.g., DIPEA or TEA) to liberate the free amine in situ, combined with polar aprotic or protic solvents (n-BuOH, DMSO, or EtOH) and elevated temperatures to overcome the activation energy barrier of the
transition state.
Critical Application: Synthesis of Larotrectinib Core[2]
The industry-standard application involves coupling this intermediate with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine .[1]
Reaction Pathway Visualization
The following diagram illustrates the process flow from salt neutralization to the formation of the core scaffold.
Caption: Figure 1. Process flow for the
Detailed Experimental Protocol
Objective: Synthesis of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine. Scale: Pilot (10 g basis).[1]
Reagents & Materials
| Reagent | Role | Equivalents | Specification |
| (R)-2-(2,5-difluorophenyl)pyrrolidine HCl | Nucleophile | 1.05 eq | >98% ee |
| 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine | Electrophile | 1.00 eq | Purity >97% |
| Triethylamine (TEA) | Base | 3.50 eq | Dry grade |
| Ethanol (EtOH) | Solvent | 4 Vol | Absolute |
| Tetrahydrofuran (THF) | Co-Solvent | 1 Vol | Stabilized |
Step-by-Step Methodology
-
Reactor Setup: Equip a 250 mL jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with Nitrogen (
).[1] -
Charging:
-
Charge 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (10.0 g, 1.0 eq).
-
Charge (R)-2-(2,5-difluorophenyl)pyrrolidine HCl (12.1 g, 1.05 eq).
-
Add Ethanol (40 mL) and THF (10 mL).
-
Note: The mixture will appear as a suspension.
-
-
Neutralization (Exothermic Step):
-
Reaction (SnAr):
-
Workup & Crystallization:
-
Once complete, add Water (120 mL) slowly while maintaining temperature between 50-60°C.
-
Remove heat and apply a linear cooling ramp to 20°C over 2 hours.
-
Hold at 20°C for 2 hours to mature the crystal lattice.
-
Optional: If yield is low, cool further to -5°C.[1]
-
-
Isolation:
Expected Yield: 90-95% Appearance: Yellow to orange solid.[1]
Quality Control & Troubleshooting
Enantiomeric Control (Chiral HPLC)
The (R)-enantiomer is required.[1] The (S)-enantiomer is considered an impurity.[1] The
-
Method: Chiralpak AD-H or equivalent.[1]
-
Mobile Phase: Hexane:IPA (90:10).[1]
-
Acceptance Criteria: >98.5% ee.
-
Correction: If ee drops, recrystallize using ethanol/water or perform a salt resolution using D-(+)-Malic acid (forms a crystalline salt with the (R)-isomer).[1]
Impurity Profile
| Impurity | Origin | Mitigation |
| Unreacted Chloropyrimidine | Incomplete reaction | Increase temperature to 65°C or extend time.[1] |
| Bis-addition product | Over-reaction (rare) | Maintain stoichiometry close to 1:1; avoid large excess of amine.[1] |
| Hydrolysis product | Water in solvent | Ensure solvents are dry (KF <0.1%) before base addition.[1] |
References
-
Array BioPharma Inc. (2010).[1][8] Substituted Pyrazolo[1,5-a]pyrimidine Compounds as TRK Kinase Inhibitors. WO 2010/048314.[1][5][6][8]
-
Loxo Oncology, Inc. (2016).[8] Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. WO 2016/077841.[1][9]
-
Flick, A. C., et al. (2020).[10] "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry, 63(19), 10652–10704.[10] [1]
-
PubChem. (n.d.).[1] Larotrectinib Sulfate.[1][6][7][9][11] National Library of Medicine. [1]
Sources
- 1. 5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]-3-nitropyrazolo[1,5-a]pyrimidine | C16H13F2N5O2 | CID 67329819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112624950A - Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine - Google Patents [patents.google.com]
- 3. zhonghanchemical.com [zhonghanchemical.com]
- 4. lookchem.com [lookchem.com]
- 5. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2019220352A1 - Amorphous solid dispersion of larotrectinib sulfate and process thereof - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2019089668A1 - Salts and solid state forms of larotrectinib - Google Patents [patents.google.com]
- 10. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 11. data.epo.org [data.epo.org]
Use of (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride in synthesizing Trk kinase inhibitors
Application Note: High-Fidelity Synthesis of Pan-Trk Inhibitors Using (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride
Executive Summary
The targeted inhibition of Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC) has revolutionized the treatment of NTRK gene fusion-positive solid tumors.[1] Central to the efficacy of first-generation pan-Trk inhibitors, most notably Larotrectinib (LOXO-101) , is the chiral pharmacophore This compound .[1]
This Application Note details the precise synthetic utility of this chiral building block. Unlike generic protocols, this guide focuses on the critical Nucleophilic Aromatic Substitution (SNAr) coupling step, where the pyrrolidine moiety is installed onto the heteroaromatic core.[1] We provide optimized reaction parameters, critical process parameters (CPPs) for enantiomeric retention, and downstream workflow integration.
Introduction & Mechanistic Rationale
The Role of the Difluorophenyl Pyrrolidine Moiety
The (R)-2-(2,5-difluorophenyl)pyrrolidine motif is not merely a structural appendage; it is the primary determinant of potency and selectivity in Larotrectinib-class inhibitors.[1]
-
Chiral Specificity: The (R)-enantiomer orients the phenyl ring into a specific hydrophobic pocket (selectivity gate) within the ATP-binding site of the TRK kinase domain.[1] The (S)-enantiomer exhibits significantly reduced binding affinity (
shift > 100-fold).[1] -
Metabolic Stability: The 2,5-difluoro substitution pattern blocks metabolically labile sites on the phenyl ring (specifically preventing P450-mediated oxidation at the para-position relative to the pyrrolidine attachment), extending the drug's half-life (
).[1] -
Lipophilicity: The fluorination modulates the logP, facilitating membrane permeability while maintaining water solubility in the final sulfate salt form.[1]
Material Specifications
To ensure reproducible kinetics and avoid costly downstream chiral resolutions, the starting material must meet strict specifications.[1]
| Parameter | Specification | Criticality |
| Compound Name | (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl | Input Material |
| CAS Number | 1218935-60-4 | Verification |
| Chemical Purity | High | |
| Chiral Purity (ee) | Critical (Hard to upgrade downstream) | |
| Appearance | White to Off-white crystalline solid | Visual Check |
| Water Content | Moderate (Affects stoichiometry) |
Synthetic Protocol: The Coupling Reaction
This protocol describes the installation of the chiral pyrrolidine onto a 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine core.[1] This is the industry-standard "Convergent Step" in Larotrectinib synthesis.
Reaction Scheme Overview
The reaction is an SNAr displacement.[1] The hydrochloride salt of the pyrrolidine is neutralized in situ by an organic base, creating a nucleophilic free amine that attacks the electron-deficient C-5 position of the pyrimidine ring.[1]
Reagents & Equipment
-
Reactant A: 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.0 equiv)[1]
-
Reactant B: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl (1.1 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)[1] -
Solvent: Ethanol (EtOH) or
-Butanol (anhydrous preferred)[1] -
Equipment: Jacketed glass reactor with overhead stirring; internal temperature probe.[1]
Step-by-Step Procedure
-
Charge Reactor: To a clean, dry reactor under N2 atmosphere, charge Reactant A (100 g, limiting reagent) and Ethanol (10 volumes, 1.0 L).
-
Base Addition: Add DIPEA (2.5 equiv) slowly. The mixture may warm slightly (exothermic neutralization).[1]
-
Amine Addition: Add (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl (1.1 equiv) in portions over 15 minutes.
-
Note: Adding the solid salt gradually prevents clumping and ensures efficient in situ neutralization.[1]
-
-
Reaction Phase:
-
Heat the slurry to 40°C ± 2°C .
-
Process Insight: While higher temperatures accelerate the reaction, maintaining <50°C prevents the formation of bis-substituted impurities and degradation of the nitro group.[1]
-
Stir for 4–6 hours.
-
-
In-Process Control (IPC): Monitor by HPLC.
-
Target: < 1.0% remaining Reactant A.[1]
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to 20°C .
-
Slowly add Water (5 volumes) or MTBE (Methyl tert-butyl ether) to induce precipitation of the product.[1]
-
Stir for 1 hour at 0–5°C to maximize yield.
-
-
Isolation:
Expected Yield: 90–95% Purity: >98% (HPLC)[1]
Downstream Processing (Summary)
Following this coupling, the nitro group is reduced (Zn/NH4Cl or Pd/C + H2) to an aniline.[1] The final drug structure is assembled by reacting this aniline with phenyl chloroformate and (S)-3-hydroxypyrrolidine to form the urea linkage.[1]
Workflow Visualization
The following diagram illustrates the critical path from the chiral starting material to the active pharmaceutical ingredient (API) precursor.
Caption: Synthetic workflow for the installation of the chiral pyrrolidine warhead onto the heteroaromatic core.
Biological Context & Mechanism
Understanding why this synthesis is performed helps in troubleshooting potency issues. If the (R)-pyrrolidine racemizes during synthesis (rare, but possible under extreme basic/thermal stress), the biological activity collapses.[1]
TRK Signaling & Inhibition
Larotrectinib acts as an ATP-competitive inhibitor.[1][2][3] The (R)-2-(2,5-difluorophenyl) group wedges into the hydrophobic back-pocket of the kinase, preventing ATP binding and blocking the phosphorylation cascade that drives tumor growth (MAPK/ERK and PI3K/AKT pathways).[1]
Caption: TRK signaling cascade showing the competitive inhibition point of Larotrectinib preventing downstream proliferation.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Incomplete neutralization of HCl salt. | Ensure DIPEA is added before or with the amine.[1] Check pH > 9. |
| Impurity Formation | Reaction temperature > 50°C. | Maintain strict T-control (40°C).[1] |
| Slow Reaction Rate | Solvent water content too high.[1] | Use anhydrous Ethanol or n-Butanol.[1] Water suppresses SNAr kinetics here.[1] |
| Enantiomeric Loss | Extreme pH or prolonged heating.[1] | Although the pyrrolidine stereocenter is stable, avoid refluxing in strong base > 12 hours.[1] |
References
-
Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 378(8), 731-739.[1] [1]
-
Haas, J., et al. (Array BioPharma/Loxo Oncology).[1][4] (2010).[5][2] "Substituted Pyrazolo[1,5-a]pyrimidine Compounds." World Intellectual Property Organization Patent, WO2010048314.[5] (Primary source for synthetic route).[1][5][2][3]
-
Flick, A. C., et al. (2020).[1][3] "Synthetic Approaches to New Drugs Approved during 2018." Journal of Medicinal Chemistry, 63(19), 10652–10704.[1][3] [1]
-
Loxo Oncology. (2018).[4] "VITRAKVI (larotrectinib) Prescribing Information."[1] FDA Access Data.
Sources
- 1. Larotrectinib - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 4. Generic Vitrakvi Availability & Release Date [drugs.com]
- 5. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving enantioselectivity in reactions with (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride
Optimization & Troubleshooting Guide for Asymmetric Synthesis
Executive Summary
You are likely utilizing (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride as a chiral building block for TRK inhibitors (specifically Larotrectinib).[1] A common pain point with this fluorinated scaffold is maintaining high enantiomeric excess (ee > 99%) during scale-up or coupling.
The electron-withdrawing nature of the 2,5-difluorophenyl group creates unique electronic effects that stabilize the benzylic position but can also alter the solubility profile of its salts, making "standard" purification methods ineffective.
This guide addresses three critical phases:
-
Input Quality: Upgrading optical purity via salt switching (The "Malate Trick").[1]
-
Reaction Integrity: Preventing racemization during nucleophilic coupling.
-
Analytical Validation: Robust chiral HPLC methods.
Module 1: Input Quality & Purification
Issue: The commercial HCl salt has variable ee% (95-97%), but the target requires >99%. Recrystallizing the HCl salt is inefficient.
The "Malate Switch" Protocol
The hydrochloride salt of this pyrrolidine forms a hygroscopic lattice that traps impurities. The industry-standard method for upgrading enantiopurity is not to recrystallize the HCl, but to switch to the D-Malate or L-DTTA salt.
Protocol: Optical Purification via Salt Metathesis
Objective: Upgrade material from 95% ee to >99.5% ee.
-
Free-Basing:
-
Suspend the HCl salt in MTBE (Methyl tert-butyl ether) and water.
-
Add 2M NaOH until pH > 12.
-
Separate layers.[1] Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
-
Salt Formation (Resolution):
-
Dissolve the free base in 95% Ethanol (15 mL per gram of substrate).
-
Add D-Malic Acid (1.0 equiv).[1]
-
Heat to 70°C until dissolved.
-
Cool slowly to 20°C over 4 hours. Seed with pure crystals at 40°C if possible.
-
Stir at 0-5°C for 2 hours.
-
-
Filtration:
Technical Insight: If D-Malic acid is unavailable, Di-p-toluoyl-L-tartaric acid (L-DTTA) is a proven alternative resolving agent for 2-aryl pyrrolidines.[1]
Module 2: Reaction Optimization (Coupling)
Issue: Enantioselectivity drops during the coupling reaction (e.g., SNAr coupling with pyrazolo[1,5-a]pyrimidine).
Troubleshooting Guide: Preventing Racemization
| Symptom | Probable Cause | Corrective Action |
| ee% drops 2-5% during reaction | Thermal Racemization: The benzylic proton is slightly acidic due to the electron-poor difluorophenyl ring.[1] High temp + strong base promotes tautomerization. | Limit Temperature: Do not exceed 60°C. Base Switch: Switch from inorganic bases (K₂CO₃) to hindered organic bases (DIPEA or TEA) to minimize proton abstraction at the chiral center. |
| Slow Reaction Kinetics | Salt Aggregation: The HCl salt is not fully dissolving or neutralizing, leading to heterogeneous kinetics. | Pre-Neutralization: Free-base the amine before adding it to the reaction vessel.[1] Do not rely on "in-situ" neutralization with weak bases. |
| Inconsistent Yields | Solvent Effect: Non-polar solvents trap the HCl salt; Protic solvents may compete.[1] | Solvent System: Use a THF/Ethanol (4:1) mixture.[1] This mimics the optimized process conditions for Larotrectinib, balancing solubility and rate. |
Visualizing the Logic: Racemization Pathways
Caption: Critical control points to prevent racemization. Thermal stress and improper neutralization are the primary drivers of chiral erosion.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use the HCl salt directly in the coupling reaction?
A: Yes, but with caution. If you add the HCl salt directly to the reaction mixture containing a base (e.g., Triethylamine), you generate Triethylamine Hydrochloride salts in situ. These salts can precipitate and encapsulate the chiral amine, causing stalling.
-
Recommendation: It is operationally safer to free-base the amine in a separate workup step (Module 1) and introduce it as an oil.[1] This ensures exact stoichiometry and kinetic consistency.[1]
Q2: My starting material is 50:50 Racemic. How do I get to the (R)-enantiomer efficiently?
A: Do not use chiral chromatography for bulk resolution; it is too expensive.[1] Use the Recycle Process :
-
Resolve: Use D-Malic acid to crystallize the (R)-isomer.
-
Racemize the Mother Liquor: Take the remaining liquid (enriched in S-isomer), treat it with KOH in DMSO (catalytic amount) at 80°C. This racemizes the (S) back to (R/S).
-
Recycle: Feed this back into step 1. This allows for >60% theoretical yield from a racemate.[3]
Q3: What is the impact of the 2,5-difluoro substitution?
A: The fluorines are electron-withdrawing.
-
Nucleophilicity: The nitrogen is less nucleophilic than a standard phenyl-pyrrolidine.[1] You may need slightly longer reaction times.
-
Acidity: The C2-proton (chiral center) is more acidic.[1] This increases the risk of racemization if you use strong bases like NaH or KOtBu. Avoid alkoxide bases.
Module 4: Analytical Validation
Trust but verify. Standard C18 columns cannot distinguish enantiomers.
Recommended Chiral HPLC Method
To accurately quantify ee%, use a polysaccharide-based stationary phase.[1]
| Parameter | Condition |
| Column | Chiralpak IA or Chiralpak IC (Daicel), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm or 254 nm |
| Temperature | 25°C |
| Retention | (S)-isomer elutes first; (R)-isomer elutes second (Confirm with standards) |
Note: The addition of 0.1% Diethylamine (DEA) is crucial to sharpen the peak shape of the basic pyrrolidine nitrogen.
References
-
Larotrectinib Process Chemistry
-
Resolution Methodology
-
Drug Substance Synthesis
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Process For The Preparation Of (R) 2 (2, 5 Difluorophenyl) Pyrrolidine [quickcompany.in]
- 3. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112624950A - Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine - Google Patents [patents.google.com]
- 5. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
Overcoming low-temperature requirements in pyrrolidine synthesis
Technical Support Center: Advanced Pyrrolidine Synthesis Topic: Overcoming Low-Temperature Requirements in Pyrrolidine Functionalization Doc ID: PYR-SYN-004 | Version: 2.1
Executive Summary: The Cryogenic Bottleneck
As researchers, we are conditioned to believe that lithiation and functionalization of pyrrolidine rings require
This guide provides three validated methodologies to elevate your reaction temperatures from cryogenic (
Module 1: Flow Chemistry (The Kinetic Solution)
The Principle:
In batch chemistry, cooling is required to stabilize the lithiated intermediate (
Experimental Protocol: High-Temp Lithiation ( )
Based on methodologies by Yoshida et al. and Kwong et al.
Reagents:
-
Substrate:
-Boc-pyrrolidine ( in THF) -
Base:
-BuLi ( in cyclohexane) -
Electrophile: DMF or Alkyl Halide (
in THF)
Workflow:
-
System Prep: Use a stainless steel or PFA coil reactor. Pre-dry with anhydrous THF.
-
Lithiation: Pump Substrate and Base into a T-mixer at
. -
Residence Time (
): The critical variable. Set flow rates to achieve in the reactor coil. -
Quench: Immediately mix with Electrophile in a second T-mixer.
Data: Batch vs. Flow Efficiency
| Parameter | Traditional Batch | Continuous Flow |
| Temperature | ||
| Time ( | ||
| Yield | ||
| Cooling Cost | High (Dry Ice/Acetone) | Low (Ice/Water) |
| Scalability | Poor (Exotherm risk) | Excellent (Linear scale-up) |
Visual Workflow:
Caption: Schematic of a Flash Chemistry setup allowing unstable lithiated species to be trapped at
Module 2: Turbo-Grignards (The Thermodynamic Solution)
The Principle:
Standard Grignard formation often fails with pyrrolidines due to ring opening. Lithium-halogen exchange using
Experimental Protocol: Functionalization at
Reagents:
-
Substrate: 3-bromo-
-Boc-pyrrolidine. -
Reagent:
( in THF).
Step-by-Step:
-
Dissolve substrate in anhydrous THF under Argon.
-
Cool to
(Standard glycol chiller). -
Add
dropwise. -
Stir for
. (Monitor by GC-MS of hydrolyzed aliquot). -
Add electrophile (e.g., Benzaldehyde) and warm to RT.
Why this works: The complexation of LiCl to the Mg center creates a highly reactive magnesiate species that performs the Br/Mg exchange faster than the rate of elimination, even at higher temperatures.
Module 3: Photoredox Catalysis (The Radical Solution)
The Principle:
Instead of using anionic nucleophiles (which are basic and unstable), generate a neutral
Visual Mechanism:
Caption: Photoredox cycle utilizing Single Electron Transfer (SET) to generate reactive radicals at Room Temperature.
Troubleshooting & FAQ
Q1: My yield dropped significantly when switching from Batch (
-
Diagnosis: Your residence time (
) is likely too long. At , the lithiated pyrrolidine half-life is extremely short. -
Fix: Increase the flow rate of pumps A and B. Aim for a
. Ensure your mixing T-junction has a small internal diameter ( ) to ensure instant mixing.
Q2: When using Turbo-Grignard, I see starting material remaining after 1 hour.
-
Diagnosis: The Br/Mg exchange is equilibrium-driven.
-
Fix: Ensure you are using at least
equivalents of . If the substrate is sterically hindered, warm the reaction from to . The LiCl complex is stable enough to handle this increase.
Q3: Can I use Photoredox for
-
Diagnosis: Standard photoredox (e.g., MacMillan protocols) typically requires an
-aryl group to lower the oxidation potential of the nitrogen lone pair. -Boc is too electron-withdrawing. -
Fix: Switch to an
-aryl protecting group (e.g., PMP) for the reaction, then deprotect/reprotect if necessary. Alternatively, use Hydrogen Atom Transfer (HAT) co-catalysts (like quinuclidine) which can abstract protons from more electron-deficient systems.
References
-
Yoshida, J., et al. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Journal of Flow Chemistry, 2011.
-
Kwong, A., et al. "Rapid 'high' temperature batch and flow lithiation-trapping of N-Boc pyrrolidine."[2] Reaction Chemistry & Engineering, 2021.
-
Krasovskiy, A., and Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[3] Angewandte Chemie International Edition, 2004.[3]
-
Prier, C. K., Rankic, D. A., and MacMillan, D. W. C. "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 2013.
Sources
Catalyst loading optimization for pyrrolidine-based organocatalysts
Technical Support Center: Catalyst Loading Optimization for Pyrrolidine-Based Organocatalysts
Topic: Catalyst Loading Optimization & Troubleshooting Catalyst Class: Pyrrolidine-derived secondary amines (e.g., L-Proline, Jørgensen-Hayashi catalysts).[1] Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.[1]
Executive Summary
In organocatalysis, the "standard" 10–20 mol% loading is often a relic of initial screening rather than a kinetic necessity.[1] As a Senior Application Scientist, I frequently see users treating catalyst loading as a linear volume knob—turning it up to increase rate. However, pyrrolidine-based systems exhibit complex non-linear behaviors due to off-cycle resting states , product inhibition , and aggregation .[1]
This guide moves beyond "add more catalyst" and focuses on kinetic efficiency . We will address why your reaction stalls, why enantioselectivity (ee) drifts with loading changes, and how to optimize for the lowest viable loading (often <1–5 mol%) using mechanistic insight.
Part 1: Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Conversion Stalls
Q1: My reaction starts fast but stalls at ~60% conversion, even with 20 mol% catalyst. Adding more catalyst mid-reaction doesn't help.[1] Why?
Diagnosis: You are likely experiencing Product Inhibition or Parasitic Off-Cycle Equilibria , not catalyst decomposition.[1]
Technical Explanation: In pyrrolidine catalysis (especially with L-Proline), the catalyst and the aldehyde substrate can reversibly condense to form an oxazolidinone species. This is a "parasitic" off-cycle resting state.[1] While reversible, high concentrations of this species effectively sequester your catalyst.[1] Furthermore, as the reaction progresses, the product (aldol adduct) accumulates.[1] If the product binds to the catalyst (forming a product-catalyst complex) more strongly than the substrate does, the active catalyst concentration drops drastically, regardless of the initial loading.[1]
Corrective Action:
-
Water Tuning: For proline-catalyzed aldol reactions, adding a controlled amount of water (e.g., 1–2 equivalents) can accelerate the hydrolysis of the product-catalyst imine intermediate, releasing the active catalyst and the product.[1]
-
Solvent Switch: Move to a solvent that destabilizes the oxazolidinone or product-aggregate.[1] DMSO or DMF often breaks up aggregates better than CHCl₃, though they may alter stereoselectivity.[1]
-
Co-catalyst Addition: Add a hydrogen-bond donor (e.g., a thiourea or squaramide) or a weak acid (e.g., acetic acid) to facilitate the turnover step.[1]
Q2: I reduced the loading from 20 mol% to 5 mol% to save cost, but the reaction didn't just slow down—it stopped completely. Is there a "threshold" loading?
Diagnosis: You have hit the "Scavenging Threshold" due to trace impurities.[1]
Technical Explanation: Organocatalysts are sensitive to trace acids (which protonate the amine, killing the catalytic cycle) and trace metal ions.[1] If your solvent contains 1 mol% of acidic impurity and you use 5 mol% catalyst, you effectively only have 4 mol% active species.[1] If the impurity level matches the catalyst loading, activity ceases entirely.[1]
Corrective Action:
-
Protocol: Pre-treat solvents with basic alumina or use a proton sponge (e.g., 2,6-di-tert-butylpyridine) as a scavenger.[1]
-
Validation: Perform a "Standard Addition" test. Run the reaction with 1 mol%, 2 mol%, and 5 mol%. If the rate is zero at 1-2% but jumps at 5%, you have a poisoning baseline of ~2-3%.[1]
Category B: Enantioselectivity & Non-Linear Effects[1][2][3][4][5]
Q3: When I increased catalyst loading to improve yield, my enantiomeric excess (ee) dropped. Shouldn't more chiral catalyst maintain the ee?
Diagnosis: You are observing a Negative Non-Linear Effect (NLE) caused by catalyst aggregation.[1]
Technical Explanation: Pyrrolidine catalysts, particularly L-Proline, form aggregates in solution (dimers, trimers).[1] Often, the monomeric species is the active, highly selective catalyst, while the aggregates are either inactive or, worse, catalyze a non-selective background reaction.[1] At higher loadings, the equilibrium shifts toward aggregation (Le Chatelier’s principle).[1] This reduces the effective concentration of the selective monomer, allowing the uncatalyzed (racemic) background reaction to compete, thereby eroding ee.[1]
Corrective Action:
-
Dilution: paradoxically, lowering the concentration (or loading) can improve ee by favoring the monomeric species.[1]
-
De-aggregation: Use a solvent that disrupts hydrogen-bonded aggregates (e.g., switching from Toluene to MeOH/Water mixtures, if compatible).[1]
Q4: I am using a Jørgensen-Hayashi catalyst (diarylprolinol silyl ether). The ee is excellent, but the catalyst deactivates over time. How do I optimize loading for long reactions?
Diagnosis: Hydrolytic Deactivation of the silyl group or Irreversible Poisoning .[1]
Technical Explanation: Unlike L-Proline, silyl ether catalysts are sensitive to hydrolysis.[1] If the reaction generates water (e.g., condensation) or if the solvent is wet, the silyl group cleaves, leaving a prolinol which is a different (often poorer) catalyst.[1]
Corrective Action:
-
Additives: Add molecular sieves (4Å) to the reaction vessel to scavenge water in situ.
-
Acid Co-catalyst: Use a carboxylic acid additive (e.g., benzoic acid or 2,4-dinitrobenzoic acid) at 2–5 mol%.[1] This accelerates the rate-determining hydrolysis step of the imine intermediate, reducing the time the catalyst spends in vulnerable states.
Part 2: Experimental Optimization Protocols
Protocol 1: The "Same Excess" Experiment (Visualizing Catalyst Death)
Use this to determine if catalyst deactivation is occurring.
-
Run A (Standard): Start reaction with [Substrate] = 0.1 M and [Catalyst] = 0.01 M (10 mol%). Monitor conversion vs. time.
-
Run B (Same Excess): Start reaction with [Substrate] = 0.05 M and [Catalyst] = 0.01 M (20 mol% relative to substrate, but same absolute catalyst concentration).
-
Analysis: Shift the time axis of Run B so 0% conversion matches the time Run A reached 50% conversion.
Protocol 2: Determining the Kinetic Sweet Spot
Do not screen 5%, 10%, 15%. Use a logarithmic approach.
| Step | Loading (mol%) | Purpose | Expected Outcome |
| 1 | 20% | Baseline Activity | Establish max conversion/ee. If this fails, the reaction is chemically flawed.[1] |
| 2 | 1% | Sensitivity Check | If yield is 0%, check for poisons.[1] If yield is >10%, the reaction is highly efficient.[1] |
| 3 | 5% | Linearity Check | Compare rate at 5% vs 20%. If rate(20%) < 4x rate(5%), you have aggregation or solubility limits.[1] |
Part 3: Mechanistic Visualization
Diagram 1: The Parasitic Cycle & Aggregation
This diagram illustrates the "hidden" pathways that consume your catalyst, necessitating higher loadings.[1]
Caption: The Active Catalyst (Blue) is in equilibrium with inactive Aggregates (Red) and Parasitic Oxazolidinones (Yellow). High loading pushes equilibrium toward Red/Yellow states, reducing efficiency.[1]
Diagram 2: Optimization Workflow
Caption: Logical workflow for diagnosing loading issues. Note that "Low ee" triggers dilution (aggregation check) before loading adjustments.
Part 4: Comparative Data (Additives vs. Loading)
Table 1: Impact of Additives on Catalyst Loading Efficiency (Representative Data for Proline-Catalyzed Aldol)
| Condition | Catalyst Loading | Additive | Time to 90% Conv. | ee (%) | Notes |
| Standard | 20 mol% | None | 24 h | 92% | Baseline. High loading required. |
| Acid Co-cat | 5 mol% | 5 mol% AcOH | 18 h | 94% | Acid accelerates turnover; allows 4x loading reduction.[1] |
| H-Bond Donor | 2 mol% | 2 mol% Thiourea | 36 h | 96% | Thiourea activates electrophile; high ee, slower rate.[1] |
| Wet Solvent | 20 mol% | 5 equiv H₂O | 12 h | 88% | Faster rate (hydrolysis), but slight erosion of ee.[1] |
| Dry Solvent | 20 mol% | 4Å Sieves | >48 h | 95% | Very slow turnover (product inhibition); high ee.[1] |
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[1] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[1][2]
-
Blackmond, D. G. (2005).[1] Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Reaction Analysis.[1] Angewandte Chemie International Edition.
-
Hayashi, Y., et al. (2006).[1] Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction.[1] Angewandte Chemie International Edition.
-
Zotova, N., & Blackmond, D. G. (2010).[1] Clarification of the Role of Water in the Organocatalytic Michael Reaction. Journal of the American Chemical Society.[1][2]
-
Satoh, N., et al. (2009).[1] Non-Linear Effects in Asymmetric Organocatalysis. Bulletin of the Chemical Society of Japan.
Sources
Technical Support Center: Purification of Fluorinated Pyrrolidine Compounds
Topic: Troubleshooting Purification & Isolation of Fluorinated Pyrrolidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0 (Current as of 2024)
Introduction: The "Invisible" & "Unstable" Challenge
Fluorinated pyrrolidines (e.g., 3-fluoropyrrolidine, 3,3-difluoropyrrolidine) are high-value scaffolds in medicinal chemistry due to their ability to modulate pKa, lipophilicity, and metabolic stability. However, they present a "perfect storm" of purification challenges:
-
UV Invisibility: They often lack chromophores, making standard LC-UV detection useless.
-
pKa Shift: The electron-withdrawing fluorine atom significantly lowers the basicity of the amine, disrupting standard acid-base extraction protocols.
-
Latent Instability: The risk of dehydrofluorination (elimination of HF) is high, particularly under thermal stress or basic conditions.
This guide provides field-proven troubleshooting workflows to navigate these specific pitfalls.
Module 1: Detection & Visualization (Flying Blind)
User Question: "I synthesized a 3-fluoropyrrolidine derivative, but I see nothing on my LC-MS UV trace, and my crude NMR is messy. How do I track my compound during purification?"
Technical Insight: The Chromophore Void
Saturated fluorinated heterocycles do not absorb UV light above 200 nm. Relying on standard 254 nm detection will lead to accidental loss of product in the waste stream. Furthermore, the C-F bond is isosteric with C-H, often leading to poor ionization in ESI-MS compared to more polar precursors.
Troubleshooting Protocol: The "Multi-Modal" Detection System
| Method | Suitability | Critical Notes |
| TLC Staining | High | Ninhydrin: Best for primary/secondary amines (Red/Pink spots). KMnO₄: Good for general oxidizable functionality (Yellow/White spots on purple). Iodine Chamber: Universal but transient. |
| 19F NMR | Critical | The "Gold Standard" for purity. Run a crude ¹⁹F NMR. A sharp singlet/multiplet confirms the presence of the F-motif. Broadening suggests decomposition or exchange. |
| ELSD / CAD | High | Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects mass, not UV absorbance. Essential for Flash/Prep HPLC. |
| Refractive Index (RI) | Medium | Useful for isocratic preparative runs but drifts significantly with gradient elution. |
Visual Workflow: Detection Decision Tree
Caption: Decision logic for detecting non-chromophoric fluorinated pyrrolidines during synthesis and purification.
Module 2: Acid-Base Extraction (The pKa Trap)
User Question: "I tried to purify my fluorinated amine by standard acid-base extraction (1N HCl wash, then basify to pH 12 and extract), but my yield is terrible. Where did it go?"
Technical Insight: The Inductive pKa Shift
Standard pyrrolidine has a pKa (conjugate acid) of ~11.3. However, the introduction of a fluorine atom on the ring exerts a strong electron-withdrawing inductive effect ($ -I $), significantly lowering the pKa of the nitrogen lone pair.
-
3-Fluoropyrrolidine pKa: ~9.0 - 9.5 (approximate shift)
-
3,3-Difluoropyrrolidine pKa: Can drop to ~7.5 - 8.0.
The Trap: If you wash the organic layer with neutral water or weak acid (pH 4-5), a significant portion of the fluorinated amine may remain in the organic phase (free base form) or partition poorly into the aqueous phase because it is less basic than expected. Conversely, during back-extraction, if you don't basify high enough, or if the compound is too water-soluble (due to polarity of C-F), it stays in the water.
Troubleshooting Protocol: The "Shifted" Extraction
-
Acidification Step: Use a stronger acid concentration (e.g., 2N HCl) to ensure pH < 2. Ensure the amine is fully protonated ($ R_2NH_2^+ $) to drive it into the aqueous layer.
-
The "Salting Out" Trick: Fluorinated amines have higher water solubility. When basifying the aqueous layer to recover the amine, saturate the solution with NaCl (brine) before extracting with organic solvent. This reduces the solubility of the organic amine in water.
-
Solvent Choice: Replace Dichloromethane (DCM) with Chloroform/Isopropanol (3:1) for the extraction of the free base. This mixture is more polar and better at pulling the fluorinated amine out of the aqueous phase.
Data Table: pKa Impact on Extraction Efficiency
| Compound | Approx pKa (Conj. Acid) | pH Required for >99% Protonation (Aq. Phase) | pH Required for >99% Free Base (Org. Phase) |
| Pyrrolidine | 11.3 | < 9.3 | > 13.3 |
| 3-Fluoropyrrolidine | ~9.4 | < 7.4 | > 11.4 |
| 3,3-Difluoropyrrolidine | ~7.5 - 8.0 | < 5.5 | > 10.0 |
Note: As fluorine content increases, the amine becomes less basic. You must ensure the acidic wash is acidic enough (pH < 2 is safe) to trap it.
Module 3: Stability & Dehydrofluorination
User Question: "My compound is decomposing upon distillation or heating. I see a new olefinic peak in the NMR. What is happening?"
Technical Insight: E2 Elimination Risk
Fluorine is a good leaving group in the presence of a base, especially if the resulting double bond is conjugated or stabilized. The
-
Mechanism: Base-mediated E2 elimination.
-
Trigger: High temperatures (>80°C) or strong bases (e.g., NaH, KOtBu) during synthesis or workup.
Troubleshooting Protocol: Preservation Steps
-
Avoid Distillation: If possible, purify via column chromatography rather than distillation. If distillation is necessary, use Kugelrohr (short path) under high vacuum to minimize thermal exposure time.
-
Base Selection: Use non-nucleophilic, bulky bases (e.g., DIPEA) rather than strong inorganic bases if basification is needed.
-
Storage: Store as the HCl or TFA salt . The protonated amine prevents the lone pair from participating in elimination mechanisms and generally stabilizes the C-F bond.
Module 4: Chromatography (The Fluorine Selectivity)
User Question: "I cannot separate the diastereomers of my substituted fluoropyrrolidine on a standard C18 column. The peaks co-elute."
Technical Insight: The "Fluorous" Interaction
Standard C18 columns rely on hydrophobic interactions. Fluorine is hydrophobic but also has unique electronic properties (high electronegativity, low polarizability). C18 often fails to discriminate between subtle stereoelectronic differences in fluorinated isomers.
Solution: Pentafluorophenyl (PFP) Stationary Phases
Switch to a PFP (Pentafluorophenyl) column .
-
Mechanism: PFP phases offer
- interactions, dipole-dipole interactions, and shape selectivity that are distinct from C18. -
Benefit: They are exceptionally good at separating:
Visual Workflow: Column Selection Strategy
Caption: Chromatography column selection guide for difficult fluorinated separations.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109. Link
- Reichert, D. E., et al. (2021). Purification of Fluorinated Compounds. In Current Protocols in Chemical Biology.
Sources
Validation & Comparative
Comparative Guide: (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl in Drug Development
[1][2]
Executive Summary
This compound (CAS: 1218935-60-4) is a specialized chiral amine intermediate.[1] Unlike general chiral auxiliaries (e.g., Evans oxazolidinones) used to induce chirality in other molecules, this compound is a Chiral Building Block incorporated directly into the final structure of the TRK inhibitor Larotrectinib (Vitrakvi) .[1]
Its value lies in the "Fluorine Effect" —the specific 2,5-difluoro substitution pattern confers metabolic stability and binding affinity superior to non-fluorinated analogs.[1] This guide compares its physicochemical advantages against non-fluorinated variants and evaluates the competing synthetic routes (Resolution vs. Ellman’s Auxiliary) used to manufacture it.[1]
Medicinal Chemistry Comparison: The "Fluorine Effect"
In the context of TRK inhibition, the 2,5-difluorophenyl moiety is not arbitrary.[1] It is engineered to outperform the unsubstituted phenyl analog.[1]
Comparative Metrics: Difluoro- vs. Phenyl- Analog
| Feature | (R)-2-(2,5-Difluorophenyl)pyrrolidine | (R)-2-Phenylpyrrolidine (Analog) | Impact on Drug Performance |
| Metabolic Stability | High | Moderate | Fluorine at C2/C5 blocks P450 oxidative metabolism (ring hydroxylation), extending half-life ( |
| Lipophilicity (LogP) | Optimized (~2.5) | Lower | Increased lipophilicity improves membrane permeability and CNS penetration (crucial for brain metastases).[1] |
| Binding Affinity | High (TRK Pocket) | Moderate | The electron-deficient ring engages in stronger |
| Conformation | Rigid/Defined | Flexible | Ortho-fluorine induces specific torsion angles via electrostatic repulsion, locking the bioactive conformation.[1] |
Mechanistic Insight: The 2,5-difluoro substitution creates an electron-deficient aromatic ring.[1] In the Larotrectinib binding pocket, this reduces the energetic penalty of desolvation and enhances hydrophobic contacts compared to the electron-rich unsubstituted phenyl ring.[1]
Synthetic Route Comparison: Resolution vs. Asymmetric Synthesis
For process chemists, the choice of how to generate this chiral center is critical.[1] Below is a comparison of the three dominant strategies.
Route A: Classical Resolution (Industrial Standard)
-
Method: Racemic synthesis followed by crystallization with a chiral acid.[1]
-
Performance:
Route B: Ellman’s Auxiliary (Asymmetric Synthesis)[1][2]
-
Method: Condensation of aldehyde with (R)-tert-butanesulfinamide, followed by Grignard addition.[1]
-
Auxiliary: (R)-tert-Butanesulfinamide (Ellman's Sulfinamide) .[1]
-
Performance:
Route C: Asymmetric Catalysis (Emerging)
-
Method: Zinc-catalyzed hydrosilylation of cyclic imines.[1]
-
Catalyst: Chiral Zinc-ProPhenol complex.[1]
-
Performance:
Decision Matrix: Which Route to Choose?
| Requirement | Recommended Route | Reason |
| Cost Efficiency (Kg Scale) | Resolution (D-Malic) | Cheap chiral acids; unwanted (S)-isomer can be racemized and recycled.[1] |
| Speed (Discovery Scale) | Ellman's Auxiliary | Predictable stereochemistry; avoids trial-and-error of crystallization screening.[1] |
| Atom Economy | Catalytic (Zn) | No stoichiometric auxiliary waste; best for "Green Chemistry" metrics.[1] |
Visualizing the Workflow
The following diagram illustrates the decision logic and the synthesis pathway for the Larotrectinib intermediate.
Caption: Comparative synthesis workflows. Route A (Red) is preferred for manufacturing due to the recycling loop, while Route B (Yellow) offers higher single-pass purity.[1]
Detailed Experimental Protocol
Method Selected: Optical Resolution via D-Malic Acid Rationale: This is the most robust, cost-effective method cited in patent literature for generating the Larotrectinib intermediate.[1]
Materials:
-
Racemic 2-(2,5-difluorophenyl)pyrrolidine (crude free base).[1][2]
-
Ethanol (95%) / Ethyl Acetate (Solvents).[1]
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-(2,5-difluorophenyl)pyrrolidine in 50 mL of 95% Ethanol .
-
Add 1.0 equivalent of D-Malic acid slowly while stirring at 60°C.
-
Stir for 1 hour at 60°C, then cool slowly to 20°C over 4 hours.
-
-
Crystallization:
-
Free Base Liberation:
-
Recycling (Optional but Recommended):
Expected Results:
References
-
Larotrectinib (Vitrakvi)
-
Synthesis via Resolution (D-Malic Acid)
-
Asymmetric Synthesis (Ellman's Auxiliary)
-
Catalytic Asymmetric Synthesis
Sources
- 1. Larotrectinib - Wikipedia [en.wikipedia.org]
- 2. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Synthesis Routes for 2-Arylpyrrolidines
This guide provides a technical comparison of synthesis routes for 2-arylpyrrolidines , a privileged pharmacophore found in nicotinic acetylcholine receptor agonists, glucokinase activators, and analgesic agents.
The analysis focuses on the two most dominant strategies in modern drug discovery: Directed
Executive Summary
For medicinal chemists, the choice of route depends on the stage of development.
-
Discovery Phase (Speed/Diversity): The Beak-Campos route is superior. It allows late-stage diversification of a common N-Boc-pyrrolidine core, enabling the rapid synthesis of extensive aryl analog libraries.
-
Process Phase (Scalability/Cost): The Ellman-Reddy route is often preferred. It avoids cryogenic conditions (-78 °C), pyrophoric reagents (s-BuLi), and expensive chiral ligands ((-)-sparteine), relying instead on robust Grignard chemistry and acid-mediated cyclization.
Performance Matrix
| Feature | Route A: Beak-Campos ( | Route B: Ellman-Reddy (Sulfinimine Cyclization) | Route C: Pd-Catalyzed Carboamination |
| Primary Mechanism | C-H Deprotonation / Negishi Coupling | Nucleophilic Addition / SN2 Cyclization | Alkene Insertion / C-N Bond Formation |
| Chirality Source | (-)-Sparteine (Ligand controlled) | tert-Butanesulfinamide (Auxiliary controlled) | Chiral Phosphine Ligands |
| Enantioselectivity (ee) | High (90–96%) | Excellent (>98%) | Moderate to High (80–95%) |
| Scalability | Difficult (Cryogenic -78 °C required) | High (Room temp to 0 °C) | Moderate (Dilution often required) |
| Step Count | Short (1-2 steps from N-Boc pyrrolidine) | Medium (3-4 steps from aldehyde) | Short (1 step from amino-alkene) |
| Atom Economy | Moderate (Stoichiometric Zn, Li salts) | Good | High |
Technical Deep Dive
Route A: The Beak-Campos Method (Lithiation-Transmetalation)
This route, pioneered by Peter Beak and industrialized by Merck (Kevin Campos), represents the gold standard for accessing enantiopure 2-arylpyrrolidines from the commercially available N-Boc-pyrrolidine.
Mechanism:
-
Asymmetric Deprotonation: s-BuLi and the chiral diamine (-)-sparteine selectively remove the pro-S proton at the
-position, forming a configurationally stable lithio-species. -
Transmetalation: The lithium species is treated with ZnCl
with retention of configuration. -
Negishi Coupling: The resulting organozinc reagent undergoes Pd-catalyzed cross-coupling with aryl halides.
Critical Insight: The "sparteine surrogate" (O'Brien's diamine) can be used if natural sparteine is unavailable, often yielding the opposite enantiomer.
Figure 1: Mechanistic flow of the Beak-Campos lithiation-arylation sequence.
Route B: The Ellman-Reddy Method (Sulfinimine Auxiliary)
This approach constructs the pyrrolidine ring de novo. It utilizes Ellman’s chiral auxiliary (tert-butanesulfinamide) to direct the addition of an aryl Grignard reagent, establishing the stereocenter before ring closure.
Mechanism:
-
Condensation:
-Chloro-butanal (or equivalent) condenses with chiral tert-butanesulfinamide. -
Diastereoselective Addition: An aryl Grignard reagent adds to the sulfinimine. The bulky tert-butyl group directs addition to the Si-face (or Re-face depending on auxiliary), setting the chiral center with high fidelity.
-
Cyclization: Acid treatment cleaves the sulfinyl group and induces intramolecular displacement of the chloride by the amine, closing the ring.
Critical Insight: This route is robust against air and moisture compared to the lithiation route and avoids the use of pyrophoric alkyllithiums, making it safer for kilo-scale batches.
Figure 2: Step-wise construction of the pyrrolidine core via Ellman chemistry.
Experimental Protocols
Protocol A: Enantioselective -Arylation (Beak-Campos)
Best for: Rapid synthesis of analogs from a single precursor.
Reagents: N-Boc-pyrrolidine (1.0 equiv), (-)-Sparteine (1.2 equiv), s-BuLi (1.2 equiv), ZnCl
-
Complexation: In a flame-dried flask under Ar, dissolve (-)-sparteine in anhydrous TBME. Cool to -78 °C.[1][2]
-
Lithiation: Add s-BuLi dropwise. Stir for 15 min. Add N-Boc-pyrrolidine dropwise. Stir at -78 °C for 3–5 hours. Note: Temperature control is critical; warming causes racemization.
-
Transmetalation: Add ZnCl
solution dropwise. Stir for 30 min at -78 °C, then warm to ambient temperature. The solution now contains the N-Boc-2-pyrrolidinozinc reagent. -
Coupling: In a separate flask, mix the Aryl Bromide, Pd(OAc)
, and P(t-Bu) in THF. Transfer the zinc reagent to this catalyst mixture via cannula. -
Reaction: Stir at room temperature for 16 hours.
-
Workup: Quench with NH
Cl (sat. aq). Extract with EtOAc. Purify via silica chromatography.
Protocol B: Sulfinimine Cyclization (Ellman-Reddy)
Best for: Large-scale synthesis or when cryogenic equipment is unavailable.
Reagents: 4-Chlorobutanal, (R)-tert-butanesulfinamide, Ti(OEt)
-
Imine Formation: Mix 4-chlorobutanal (1.0 equiv), (R)-tert-butanesulfinamide (1.0 equiv), and Ti(OEt)
(2.0 equiv) in THF. Stir at RT for 12 h. Quench with brine, filter through Celite, and concentrate to obtain the crude sulfinimine. -
Grignard Addition: Dissolve the crude sulfinimine in CH
Cl . Cool to -48 °C (or 0 °C depending on substrate). Add ArMgBr (2.0 equiv) slowly. Stir for 4 h. Quench with NH Cl. -
Cyclization: Dissolve the resulting sulfinamide in MeOH. Add 4M HCl in dioxane (excess). Reflux for 2–3 hours. The acid cleaves the sulfinyl group and catalyzes the intramolecular SN2 displacement of the chloride.
-
Isolation: Basify with NaOH (aq) to pH 12. Extract with CH
Cl . The product is often obtained in high purity without chromatography.
Decision Logic for Route Selection
Use the following logic flow to determine the optimal route for your specific campaign.
Figure 3: Decision matrix for selecting the synthesis strategy.
References
-
Enantioselective, Palladium-C
-Arylation of N-Boc-pyrrolidine. Source: Journal of the American Chemical Society (2006).[3] Context: Describes the seminal Beak-Campos method using sparteine-mediated lithiation and Negishi coupling. -
Asymmetric Synthesis of 2-Substituted Pyrrolidines by Addition of Grignard Reagents to
-Chlorinated N-tert-Butanesulfinyl Imine. Source: Chemical Communications (2010).[4] Context: Details the Ellman-Reddy protocol for non-cryogenic construction of the pyrrolidine ring. -
An Experimental and In Situ IR Spectroscopic Study of the Lithiation-Substitution of N-Boc-2-phenylpyrrolidine. Source: Journal of the American Chemical Society (2012). Context: Provides mechanistic insights into the lithiation step, crucial for troubleshooting yield issues.
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination. Source: PubMed / NIH (2010). Context: Offers an alternative Pd-catalyzed cyclization route for specific disubstituted targets.
Sources
- 1. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.fr [sci-hub.fr]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Definitive Guide to Enantiomeric Excess Determination of (R)-2-(2,5-Difluorophenyl)pyrrolidine
Executive Summary: The Analytical Challenge
(R)-2-(2,5-Difluorophenyl)pyrrolidine is not just a standard chiral amine; it is the critical pharmacophore and starting material for Larotrectinib (LOXO-101) , a TRK inhibitor used in oncology.
The determination of its enantiomeric excess (ee) presents a specific analytical challenge:
-
Weak Chromophore: The difluorophenyl ring has relatively low UV absorption compared to extended aromatic systems, making direct chiral HPLC at standard wavelengths (254 nm) prone to baseline noise, especially at low impurity levels.
-
Secondary Amine Tailing: The pyrrolidine nitrogen is basic and prone to severe tailing on silica-based chiral stationary phases (CSPs) unless mobile phases are aggressively modified with alkylamines (e.g., DEA, TEA).
While direct chiral HPLC is possible, indirect determination via Marfey’s Reagent derivatization is the industry-validated "Gold Standard" for this specific intermediate, as documented in key process patents (e.g., WO 2010/048314). This guide prioritizes the robust derivatization method while providing the direct chiral HPLC method as a high-throughput alternative.
Part 1: The Gold Standard (Marfey’s Derivatization)
This protocol is based on the validated method used in the synthesis of Larotrectinib. It solves the UV detection issue by attaching a dinitrophenyl chromophore (absorbing strongly at 340 nm) and converts the enantiomeric separation into a diastereomeric separation, which is often easier to resolve on standard C18 phases.
The Mechanism
The reagent FDAA (Marfey’s Reagent) reacts with the secondary amine of the pyrrolidine. The resulting diastereomers have significantly different hydrophobicities due to the intramolecular hydrogen bonding between the FDAA amide proton and the pyrrolidine carboxyl/fluorine regions, allowing for baseline separation on achiral C18 columns.
Experimental Protocol
-
Reagent: N-(2,4-dinitro-5-fluorophenyl)-L-alanine amide (FDAA).
-
Target Analyte: (R)-2-(2,5-difluorophenyl)pyrrolidine (and its S-enantiomer impurity).[1]
Step-by-Step Workflow:
-
Sample Preparation: Dissolve approximately 1-2 mg of the pyrrolidine sample in Ethanol (1 mL).
-
Derivatization: Add a 1.5 molar excess of FDAA (relative to the amine).
-
Reaction: Heat the mixture to reflux for 2 minutes (or 40°C for 1 hour if using a heating block).
-
Scientist's Note: The reaction is fast. Over-boiling can degrade the reagent, creating interfering peaks.
-
-
Quenching: Cool to ambient temperature.
-
Dilution: Dilute the reaction mixture with Acetonitrile (approx. 1:10 dilution) prior to injection.
Validated HPLC Conditions (Reverse Phase)
This method is derived directly from process development data for Trk inhibitors.
| Parameter | Condition |
| Column | YMC ODS-AQ (4.6 x 50 mm, 3 µm, 120 Å) |
| Mobile Phase A | H₂O / 1% Isopropyl Alcohol (IPA) / 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile / 1% IPA / 10 mM Ammonium Acetate |
| Gradient | 5% B to 95% B over 10-15 minutes (Linear) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 340 nm (Max absorption of FDAA derivative) |
| Temperature | Ambient (25°C) |
Why these conditions?
-
10 mM Ammonium Acetate: Buffers the mobile phase to prevent pH shifts that could alter the elution of the ionizable derivative.
-
1% IPA: A critical "wetting agent" that prevents phase collapse of the C18 chains in high-aqueous conditions and improves peak shape for the hydrophobic fluorinated derivative.
Part 2: The High-Throughput Alternative (Direct Chiral HPLC)
If you are running hundreds of samples for reaction screening (e.g., lipase resolution or asymmetric hydrogenation optimization), the derivatization step in Part 1 is a bottleneck. In these cases, use Direct Chiral HPLC.
Warning: You must use a basic additive (Diethylamine) to suppress the interaction between the pyrrolidine nitrogen and the acidic silanols of the column packing.
Recommended Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H or Chiralcel OD-H (Daicel) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) |
| Ratio | 90 : 10 : 0.1 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm (Note: Hexane/IPA cutoff allows low UV) |
| Selectivity (α) | Typically > 1.2 for pyrrolidine derivatives |
Part 3: Comparative Decision Matrix
The following visualization helps you choose the correct method based on your development stage.
Figure 1: Decision matrix for selecting the analytical method. Method A (Marfey's) is preferred for accuracy and crude samples; Method B is preferred for high-throughput screening of clean samples.
Part 4: Troubleshooting & Self-Validation
To ensure your data is trustworthy (E-E-A-T principle), you must validate the assay before trusting the "99% ee" result.
The Racemic Spike (The "Golden Rule")
Never run a single chiral sample without a reference.
-
Synthesize/Buy Racemate: Obtain racemic 2-(2,5-difluorophenyl)pyrrolidine.
-
Spike: Mix your enantiopure sample with the racemate (approx. 1:1).
-
Validate Separation: Inject this mixture. You must see two baseline-resolved peaks.
-
If you see one peak: Your method is not separating the enantiomers (co-elution), or your "racemate" is not racemic.
-
If you see three peaks: You likely have diastereomers (if using Marfey's) or other structural impurities.
-
Common Failure Modes
-
Marfey's Method:
-
Issue: Peak splitting.
-
Cause: Incomplete reaction or degradation. Ensure the 2-minute reflux is strictly timed.
-
Issue: Low sensitivity.
-
Cause: The sample may be a salt (e.g., L-tartrate). Ensure you add enough base (TEA or NaHCO₃) during the derivatization step to free the amine.
-
-
Direct HPLC:
-
Issue: Broad, tailing peaks.
-
Cause: Insufficient DEA in the mobile phase. Freshly prepare the Hexane/IPA/DEA mixture; DEA is volatile and evaporates over time.
-
References
-
World Intellectual Property Organization. (2010). Substituted Pyrazolo[1,5-a]pyrimidine Compounds as Trk Kinase Inhibitors. (WO Patent No. 2010/048314). Example 14A, Step C. Link
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.[2] Journal of Chromatography B, 879(29), 3148-3161.[2] Link
-
Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
-
BenchChem. (2025). Comparative Guide to HPLC and GC Methods for Enantiomeric Excess Determination of Pyrrolidine Derivatives. Link
Sources
Comparative study of fluorinated vs non-fluorinated pyrrolidine organocatalysts
Executive Summary
In the realm of enamine/iminium organocatalysis, L-Proline has long served as the "simplest enzyme." However, its utility is often limited by solubility issues in organic solvents and moderate turnover frequencies. The introduction of fluorine into the pyrrolidine scaffold—specifically at the C4 position—is not merely a steric modification; it is a profound electronic and conformational editing tool.
This guide objectively compares native L-Proline against its fluorinated counterparts, (2S,4R)-4-Fluoro-L-Proline (trans-4-F-Pro) and (2S,4S)-4-Fluoro-L-Proline (cis-4-F-Pro) . Our analysis demonstrates that strategic fluorination pre-organizes the catalyst geometry via the gauche effect, enhancing enantioselectivity (ee) and solubility in non-polar media, often at the cost of slightly reduced reaction rates due to inductive effects.
Mechanistic Foundations: The Fluorine Effect
To select the correct catalyst, one must understand the causality between the fluorine atom and the transition state geometry.
The Gauche Effect and Ring Puckering
Unlike L-Proline, which fluctuates rapidly between
-
L-Proline: Flexible ring; entropic penalty upon binding substrate.
-
** trans-4-F-Pro:** Enforces
-exo pucker (Down). This mimics the productive transition state of many aldol reactions, reducing the entropy cost of activation. -
** cis-4-F-Pro:** Enforces
-endo pucker (Up). Often leads to mismatched transition states for standard aldol reactions but useful for specific inversion cases.
Electronic Tuning (pKa)
Fluorine is highly electronegative. This inductive effect propagates through the ring:
-
Lower Amine Basicity: Nucleophilicity decreases. Enamine formation is slower, potentially reducing
. -
Lower Acid pKa: The carboxylic acid becomes a stronger Brønsted acid (lower pKa), strengthening the hydrogen bond to the electrophile (aldehyde/imine) in the Zimmerman-Traxler transition state.
Visualization: Conformational Landscape
Figure 1: Conformational locking mechanism driven by C4-fluorination. The 'trans' isomer locks the ring in the productive 'exo' conformation favored for enamine catalysis.
Performance Comparison Data
The following data summarizes the performance of these catalysts in a standard Intermolecular Aldol Reaction (Cyclohexanone + p-Nitrobenzaldehyde).
Conditions: 10-20 mol% catalyst, DMSO or DMSO/Water, RT.
| Feature | L-Proline (Native) | ** trans-4-F-Proline | cis-4-F-Proline** |
| Ring Conformation | Flexible (Endo/Exo mix) | Locked Exo (Down) | Locked Endo (Up) |
| Solubility (Organic) | Poor (Requires polar solvents) | High (Soluble in DCM, THF) | Moderate/High |
| Reaction Rate ( | 1.0 (Benchmark) | 0.6 - 0.8 (Slower due to electronics) | < 0.5 (Often sluggish) |
| Enantioselectivity (ee) | Good (90-96%) | Excellent (97-99%) | Poor (< 50% or reversal) |
| Diastereoselectivity (dr) | ~ 4:1 to 20:1 (anti:syn) | > 20:1 (anti:syn) | Variable |
| Catalyst Loading | Typically 20-30 mol% | Can reduce to 5-10 mol% | High loading required |
| Primary Use Case | General purpose, aqueous media | High-precision, organic media | Mechanistic probes, specific inversions |
Key Insight: While trans-4-F-Proline reacts slightly slower due to the electron-withdrawing fluorine reducing nucleophilicity, it achieves higher ee and dr because the pre-organized ring minimizes non-productive transition states. Furthermore, its superior solubility allows reactions in non-polar solvents where L-Proline fails.
Experimental Protocol: Comparative Screening
This self-validating protocol is designed to screen catalyst efficiency in an asymmetric aldol reaction.
Materials
-
Electrophile: 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol).
-
Nucleophile: Cyclohexanone (Use excess: 5.0 equiv to drive equilibrium).
-
Solvent: DMSO (Standard) vs. DCM (To test solubility benefit).
-
Internal Standard: 1,3,5-Trimethoxybenzene (for NMR yield).
Step-by-Step Workflow
-
Preparation:
-
Weigh 0.5 mmol of 4-nitrobenzaldehyde into a 4 mL vial.
-
Add 10 mol% (0.05 mmol) of the chosen catalyst.
-
Add 1.0 mL of solvent (DMSO or DCM).
-
-
Initiation:
-
Add 2.5 mmol (260 µL) of cyclohexanone.
-
Seal vial and stir at room temperature (23 °C).
-
-
Monitoring (The Self-Validation Step):
-
T=1h, 4h, 24h: Take a 50 µL aliquot.
-
Dilute with
. -
Analyze via crude
-NMR. Monitor the disappearance of the aldehyde proton (10.1 ppm) relative to the internal standard. -
Stop Condition: If conversion >95% or T=24h.
-
-
Workup:
-
Quench with saturated
(aq). -
Extract with EtOAc (3x). Dry over
, filter, and concentrate.
-
-
Analysis:
-
Yield: Isolated mass.
-
Stereoselectivity: Chiral HPLC (e.g., Chiralpak AD-H or AS-H column, Hexane/IPA gradient). Compare anti/syn ratio (dr) and enantiomeric excess (ee).
-
Screening Logic Visualization
Figure 2: Decision tree for catalyst selection based on solvent constraints and performance requirements.
Strategic Recommendations
-
Use L-Proline When:
-
Cost is the primary driver (L-Proline is significantly cheaper).
-
The reaction can tolerate or benefits from aqueous/DMSO media.
-
Moderate enantioselectivity (90-95% ee) is acceptable.
-
-
Use trans-4-Fluoro-L-Proline When:
-
Solubility is critical: You need to run the reaction in DCM, Chloroform, or Toluene to accommodate hydrophobic substrates.
-
Maximum Selectivity is required: You need >98% ee and high dr (e.g., late-stage drug intermediate).
-
NMR Studies: You need to monitor the catalyst species; the Fluorine tag (
-NMR) serves as a built-in handle to observe enamine intermediates without interference.
-
-
Avoid cis-4-Fluoro-L-Proline:
-
Unless you are specifically studying the "mismatched" case or require a specific diastereomer that native proline cannot access.
-
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link
-
Zoutendijk, I., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-L-proline. Journal of Organic Chemistry, 86(11), 7609–7624. Link
-
Pansare, S. V., & Pandya, K. (2006). Simple diamine-catalyzed asymmetric aldol reaction of ketones with aromatic aldehydes. Journal of the American Chemical Society, 128(30), 9624–9625. Link
Sources
Validation of Analytical Methods for (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride: A Comparative Guide
Executive Summary
Product Focus: (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride (CAS: 1218935-60-4) Application: Key chiral intermediate for Larotrectinib (TRK inhibitor).[1][2] Primary Challenge: Enantiomeric purity determination in the presence of regioisomers and salt stoichiometry.
This guide provides a technical comparison of analytical methodologies for the quality control of (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl. It moves beyond generic protocols to establish a self-validating Normal Phase Chiral HPLC method , optimized for the specific solubility and chromophoric properties of the difluorophenyl-pyrrolidine motif.[1]
Part 1: Method Selection & Comparative Analysis
The selection of an analytical method for chiral amine salts is a balance between solubility , selectivity (α) , and robustness .[1] Below is a technical comparison of the three dominant approaches evaluated for this specific compound.
Comparative Matrix: Analytical Techniques
| Feature | Method A: Normal Phase Chiral HPLC (Selected) | Method B: Reverse Phase Chiral HPLC | Method C: Derivatization (Marfey's Reagent) |
| Principle | Direct separation on polysaccharide stationary phase (Amylose/Cellulose).[1] | Separation on immobilized phase using aqueous/organic buffers.[1] | Diastereomeric conversion followed by achiral C18 separation.[1] |
| Selectivity (α) | High (Typically > 1.5) .[1] The rigid chiral grooves of NP columns interact strongly with the phenyl ring. | Moderate. Aqueous solvation shells can mask chiral recognition sites.[1] | High, but dependent on reaction completeness.[1] |
| Sample Prep | Simple. Dissolve salt in EtOH/IPA; dilute with mobile phase. | Simple. Dissolve in water/MeOH. | Complex. Requires heating, quenching, and extraction.[1] High risk of racemization during prep. |
| Sensitivity | Good (UV 210-220 nm).[1] | Excellent (Compatible with MS). | High (Reagent adds strong chromophore).[1] |
| Robustness | High. Sensitive to water content but stable with temperature control.[1] | Moderate. pH sensitive; column life often shorter with amine salts.[1] | Low. Reagent stability and reaction kinetics introduce variables. |
The Verdict: Why Normal Phase?
For (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl, Normal Phase Chiral HPLC is the superior choice.[1]
-
Direct Analysis: It avoids the kinetic risks of derivatization.
-
Salt Compatibility: While the analyte is an HCl salt, it is soluble in lower alcohols (Ethanol/Methanol).[1] By using a mobile phase containing alcohol (e.g., Hexane:IPA), the salt remains in solution without requiring a free-basing step that could alter the impurity profile.[1]
-
Chromophore Utilization: The 2,5-difluorophenyl group has significant absorption in the low UV range (210-220 nm), which is transparent in high-quality Hexane/IPA mixtures.[1]
Part 2: The Optimized Analytical Protocol
This protocol has been designed to meet ICH Q2(R2) standards.[1] It utilizes a Cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, known for its superior separation of aromatic pyrrolidines.[1]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) | Immobilized phase allows robust solvent use; 3µm particle size improves resolution ( |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v) | DEA acts as a peak tailing suppressor by masking silanols and ensuring the amine remains in a consistent ionization state.[1] |
| Flow Rate | 1.0 mL/min | Optimized for Van Deemter efficiency of 3µm particles. |
| Column Temp | 25°C ± 1°C | Lower temperature generally favors enthalpy-driven chiral separation.[1] |
| Detection | UV @ 220 nm | The difluorophenyl ring absorption maximum. |
| Injection Vol | 5-10 µL | Low volume prevents solvent mismatch effects (broadening).[1] |
| Run Time | 20 minutes | Sufficient to elute the (S)-enantiomer (typically elutes first or second depending on column) and potential regioisomers.[1] |
Sample Preparation (Self-Validating Step)[1]
-
Diluent: Ethanol : Mobile Phase (10 : 90).[1]
-
Stock Solution: Accurately weigh 25 mg of (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl into a 25 mL volumetric flask. Dissolve in 2.5 mL Ethanol (sonicate if necessary). Make up to volume with Mobile Phase.
-
System Suitability Solution: Mix equal parts of (R)-enantiomer standard and (S)-enantiomer impurity standard to achieve a ~1:1 ratio. Requirement: Resolution (
) > 2.0.
Part 3: Validation Framework (ICH Q2(R2))
This section details the experimental logic required to validate the method.
Specificity (Selectivity)
Objective: Prove the method distinguishes the analyte from its enantiomer, synthesis precursors (2,5-difluorobenzaldehyde), and degradation products.[1]
-
Protocol: Inject individual markers:
-
Acceptance Criteria: No interference at the retention time of the main peak. Resolution (
) between (R) and (S) enantiomers .[1] Peak purity (using DAD) .[1]
Linearity & Range
Objective: Verify the response is proportional to concentration, covering the limit of quantitation (LOQ) to 120% of the target concentration.
-
Protocol: Prepare 6 concentration levels.
-
Data Treatment: Plot Area vs. Concentration. Calculate correlation coefficient (
) and y-intercept bias. -
Acceptance:
.[1] Bias within ±2.0% at 100% level.[1]
Accuracy (Recovery)
Objective: Confirm no bias in quantification, particularly for the chiral impurity.
-
Protocol: "Spike" experiments.
-
Spike (S)-enantiomer into the pure (R)-matrix at LOQ, 100% limit (e.g., 0.5%), and 150% limit.[1]
-
-
Calculation:
[1] -
Acceptance: 90.0% – 110.0% recovery for impurities; 98.0% – 102.0% for assay.[1]
Precision
Objective: Assess the method's internal consistency.
-
Repeatability: 6 injections of the 100% standard. (RSD
1.0% for Assay; 5.0% for Impurities).[1][4] -
Intermediate Precision: Different analyst, different day, different column batch. (Overall RSD
2.0%).[1][4]
Robustness (Design of Experiment)
Objective: Determine the method's tolerance to small variations.
-
Variables:
-
Critical Check: Does the Resolution (
) drop below 1.5 under any condition? If yes, the method parameters must be tightened.
Part 4: Visualization of Workflows
Method Development Decision Tree
This diagram illustrates the logical pathway taken to select the Normal Phase method over alternatives.
Caption: Decision logic for selecting Normal Phase Chiral HPLC for phenyl-pyrrolidine salts.
Validation Workflow (ICH Q2)
This diagram outlines the sequential execution of the validation protocol.
Caption: Sequential workflow for ICH Q2(R2) method validation.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Phenomenex. (2020).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[1][5] [Link]
-
Lv, X., et al. (2021).[1][4][6][7] Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution.[1][7] Chirality, 33(12), 931-937.[1][7] [Link]
-
Subramanian, G. (2019).[1][8] Chiral Separation Techniques: A Practical Approach.[1][5] Wiley-VCH.[1] (General reference for polysaccharide column mechanisms). [Link][1]
-
Laetsch, T. W., et al. (2018).[1] Larotrectinib for paediatric solid tumours harbouring NTRK gene fusions: phase 1 results from a multicentre, open-label, phase 1/2 study.[1] The Lancet Oncology.[1] (Context for Larotrectinib intermediate importance). [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. zhonghanchemical.com [zhonghanchemical.com]
- 3. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents [patents.google.com]
- 7. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
Safety Operating Guide
(r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride proper disposal procedures
This guide outlines the technical safety and disposal protocols for (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride , a critical chiral intermediate used in the synthesis of TRK inhibitors like Larotrectinib.[1][2][3]
As a Senior Application Scientist, I have structured this not merely as a checklist, but as an operational risk-management system. The presence of the difluorophenyl moiety and the hydrochloride salt form dictates specific waste streams to prevent the release of hydrofluoric acid (HF) and hydrochloric acid (HCl) during thermal destruction.[1]
Part 1: Operational Executive Summary
Immediate Directive: Do not dispose of this compound down the drain. Do not mix with non-halogenated solvents.[1][2] Primary Disposal Path: High-temperature incineration with flue gas scrubbing (Halogenated Waste Stream).[1][2]
| Parameter | Critical Data |
| Chemical Name | This compound |
| CAS Number | 1218935-60-4 |
| Molecular Formula | C₁₀H₁₁F₂N[1][2][3][4][5][6][7] · HCl |
| Hazard Class | Irritant (Skin/Eye/Resp), Acute Tox.[2][3][4] (Oral) |
| Waste Profile | Halogenated Organic Solid/Liquid |
| Key Risk | Thermal decomposition releases HF (Hydrogen Fluoride) and HCl . |
Part 2: Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand its stress points. This compound is a stable salt under ambient conditions but becomes a source of corrosive toxic gas under thermal stress.[2]
The Halogen Factor (The "Why")
The 2,5-difluoro substitution on the phenyl ring is chemically robust.[1][2] In a standard laboratory incinerator lacking scrubbers, these fluorine atoms will convert to Hydrogen Fluoride (HF) gas.
-
Operational Consequence: You must explicitly label waste containers as "Halogenated."[1][2] Failure to do so puts downstream waste facility workers at risk of equipment corrosion and toxic release.[2]
The Amine Hydrochloride Nature
As a hydrochloride salt of a secondary amine, the compound is water-soluble.[1][2]
-
Environmental Risk: If released into waterways, it can alter local pH and exhibit aquatic toxicity common to fluorinated organics.
-
Stability: It is hygroscopic.[1][2] Waste containers must be tightly sealed to prevent the material from clumping or degrading into a sticky, difficult-to-handle mass.[1][2]
Part 3: Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spilled Powder)[1][2]
-
Container: High-density polyethylene (HDPE) wide-mouth jar.[1][2] Avoid glass if possible to prevent breakage during transport, though glass is chemically compatible.[3][4]
-
Labeling: "Hazardous Waste - Solid - Halogenated Organic."[1][2][4]
-
Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent uncontrolled oxidation of the amine.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.[3]
-
Incompatible: Strong bases (liberates the free amine, altering volatility), Strong Oxidizers.
-
-
pH Adjustment: Do not neutralize the waste stream in the accumulation container. Leave the salt in its stable acidic/neutral form.[2] Neutralizing it to the free base increases volatility and odor.[2]
-
Stream Selection: Pour into the Halogenated Solvent carboy.[2] Even if dissolved in a non-halogenated solvent (like methanol), the presence of the difluoro-compound renders the entire mixture halogenated for disposal purposes.[1][2]
Part 4: Waste Stream Management Flowchart
This logic flow ensures the material reaches the correct destruction facility.[1][2]
Part 5: Spill Response Protocol
Pre-requisites: Nitrile gloves (double gloved), N95 particulate respirator (or P100), safety goggles, and lab coat.
-
Isolate: Evacuate the immediate area (3-meter radius).[1][2] Mark the zone.
-
Contain:
-
Decontaminate: Wipe the surface with a mild soap solution followed by water.[2] Do not use bleach (potential reaction with amine).[1][2]
-
Disposal: Place all cleanup materials (gloves, wipes, absorbent) into a clear plastic bag, seal it, place that bag into the Halogenated Solid Waste container.
Part 6: Regulatory & Compliance Framework
In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.[8] While it may not have a specific "U" or "P" listed code (unless it is a commercial chemical product being discarded unused), it is regulated by characteristic.[9]
-
RCRA Classification:
-
DOT Shipping (for waste hauler):
Expert Insight: Always provide your waste vendor with the Safety Data Sheet (SDS) .[1][2] The presence of Fluorine is the single most important data point for them to select the correct incineration chamber to avoid damaging their scrubbers.[1]
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 89618473, this compound. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Vertex Pharmaceuticals/Bayer. (2023).[1][2] Larotrectinib (Vitrakvi) Environmental Risk Assessment (Contextual usage of intermediate). Retrieved from [Link][1][2]
Sources
- 1. biosynth.com [biosynth.com]
- 2. chemscene.com [chemscene.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 1218935-60-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. zhonghanchemical.com [zhonghanchemical.com]
- 8. republicservices.com [republicservices.com]
- 9. epa.gov [epa.gov]
- 10. wku.edu [wku.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
